Copper tungstate
Description
Significance of Copper Tungstate (B81510) (CuWO4) in Advanced Materials Science
The significance of CuWO4 lies in its semiconductor nature and the interplay of its electronic, optical, and magnetic properties, which can be tuned through synthesis methods and structural modifications. Its potential for efficient light absorption, particularly in the visible spectrum, makes it a compelling material for renewable energy applications like photocatalytic water splitting and degradation of pollutants. researchgate.netnih.gov
Multifunctional Properties and Research Interest
CuWO4 exhibits a range of multifunctional properties that fuel research interest. It is recognized as an n-type semiconductor with an indirect band gap, typically reported between 2.2 and 2.45 eV, which allows for visible light absorption. researchgate.netresearchgate.netingentaconnect.comresearchgate.netchem-soc.si The electronic structure of CuWO4 involves contributions from Cu 3d, W 5d, and O 2p orbitals to the band edges, influencing its photocatalytic and electrochemical behavior. unesp.bracs.org
Research interest in CuWO4 spans various applications:
Photocatalysis: Degradation of organic dyes and pollutants under UV and visible light irradiation, and hydrogen generation through water splitting. researchgate.netnih.govunesp.brnih.govrsc.orgmdpi.com
Photoelectrochemistry: Use as a photoanode in photoelectrochemical cells for water oxidation. researchgate.netunesp.brunesp.brresearchgate.netchemrxiv.orgcambridge.org
Electrochemical Sensing: Application in the detection of hazardous organic pollutants. ingentaconnect.commdpi.com
Magnetic Materials: Investigation of its antiferromagnetic structure. unesp.bracs.orgresearchgate.netmaterialsproject.orgresearchgate.net
Optical Materials: Studies on its optical absorption and photoluminescence properties. researchgate.netchem-soc.siunesp.brtandfonline.comscilit.com
Distinction between Copper(II) Tungstate (CuWO4) and Copper(I) Tungstate (Cu2WO4)
It is important to distinguish between copper(II) tungstate (CuWO4) and copper(I) tungstate (Cu2WO4). While CuWO4, with copper in the +2 oxidation state, is an n-type semiconductor and has been extensively studied for its photocatalytic and photoelectrochemical properties, Cu2WO4, with copper in the +1 oxidation state, is a less studied p-type semiconductor. acs.orgwhiterose.ac.uknih.govresearchgate.netfigshare.com
Structurally, CuWO4 typically crystallizes in a triclinic P-1 space group, derived from a distorted wolframite (B13744602) structure. materialsproject.orgresearchgate.nettandfonline.commdpi.com Cu2WO4 has also been reported to have a triclinic structure, with a detailed computational study suggesting the P1 space group. whiterose.ac.uknih.govresearchgate.netfigshare.com The difference in the oxidation state of copper leads to distinct electronic band structures and, consequently, different semiconductor types and potential applications. acs.orgwhiterose.ac.uk
Historical Context of Copper Tungstate Studies
The study of this compound dates back to the discovery and analysis of its hydrated mineral form, cuprotungstite (CuWO4·xH2O), in the late 19th century. unesp.br Early research focused on its structural features and basic properties. unesp.br Over time, interest expanded to its synthesis and potential applications in various fields. The investigation into the photoelectrochemical properties of CuWO4 for water splitting, for instance, has been noted since at least the early 1980s. researchgate.net The structural determination of CuWO4 as a distorted wolframite-type structure was established through crystallographic studies. materialsproject.orgtandfonline.com
Scope and Current Research Objectives
Current research on this compound is broad and aims to enhance its performance for various applications. Key objectives include:
Improving Photocatalytic Activity: Developing strategies such as doping, creating heterojunctions with other materials (e.g., ZnO, WO3, TiO2, MIL-101(Fe)), and controlling morphology to enhance charge separation and light absorption for efficient degradation of pollutants and hydrogen production. researchgate.netnih.govnih.govrsc.orgmdpi.com
Optimizing Photoelectrochemical Performance: Focusing on synthesis methods to create efficient photoanodes for water oxidation, understanding charge transfer mechanisms, and addressing limitations like charge transfer resistance. researchgate.netunesp.brchemrxiv.orgcambridge.orgmdpi.com
Exploring Electrochemical Applications: Investigating its use in electrochemical sensors and studying its electrochemical behavior. ingentaconnect.comresearchgate.netmdpi.com
Detailed Characterization: Utilizing advanced techniques (XRD, SEM, TEM, XPS, UV-Vis, Raman, PL, electrochemical impedance spectroscopy) to understand the structural, morphological, optical, and electronic properties of CuWO4 materials synthesized under different conditions. ingentaconnect.comunesp.brunesp.brmdpi.comscilit.commdpi.comcdmf.org.br
Theoretical Studies: Employing computational methods like Density Functional Theory (DFT) to investigate electronic structure, magnetic properties, and surface phenomena, providing insights to guide experimental work. researchgate.netunesp.bracs.orgresearchgate.netresearchgate.netwhiterose.ac.ukrsc.org
Synthesis Control: Developing facile and controllable synthesis methods (hydrothermal, sonochemical, precipitation, electrodeposition, solvothermal, arc-melting) to obtain CuWO4 with desired size, morphology (nanoparticles, films, nanocrystals), and properties. researchgate.netnih.govingentaconnect.comchem-soc.siunesp.brnih.govunesp.brchemrxiv.orgmdpi.comscilit.comwhiterose.ac.ukresearchgate.netfigshare.com
Current research also seeks to understand the relationship between synthesis parameters, structural evolution, and the resulting physical and chemical properties to unlock the full potential of this compound in advanced materials science. researchgate.netunesp.br
Structure
2D Structure
Properties
IUPAC Name |
copper;dioxido(dioxo)tungsten | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.4O.W/q+2;;;2*-1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFRENMCLHGPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Cu+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO4W | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13587-35-4 | |
| Record name | CUPRIC TUNGSTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17N000E71H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Fabrication Techniques of Copper Tungstate
Solution-Based Synthesis Approaches
Solution-based methods typically involve the reaction of soluble copper and tungstate (B81510) precursors in a liquid medium. These techniques offer advantages in controlling particle size and homogeneity, often leading to the formation of nanoparticles.
Co-precipitation Methods
Co-precipitation is a widely used solution-based technique for synthesizing copper tungstate nanoparticles. This method involves the simultaneous precipitation of copper and tungstate ions from a solution by adding a precipitating agent. For instance, this compound nanoparticles have been synthesized by the direct addition of a copper ion solution to a tungstate reagent solution in an aqueous environment. researchgate.net Optimization of the synthesis procedure can be carried out using statistical methods like the Taguchi robust design to control factors such as reagent concentrations, flow rate of copper feeding, and reactor temperature, which influence particle size. researchgate.net
One reported co-precipitation method involves dispersing copper sulfate (B86663) pentahydrate (CuSO4·5H2O) and sodium tungstate dihydrate (Na2WO4·2H2O) in deionized water. nih.govacs.org Sodium hydroxide (B78521) (NaOH) solution can be added to adjust the pH, typically to around 8. nih.govacs.org The suspension is then often refluxed at a specific temperature (e.g., 85 °C) for a period (e.g., 3 hours), followed by cooling. nih.govacs.org The resulting precipitate is collected, washed with ethanol (B145695) and deionized water, dried, and finally calcined at temperatures such as 500 °C. nih.govacs.org
Another approach used copper sulfate (CuSO4) and sodium tungstate (Na2WO4) solutions, mixing them to obtain this compound dihydrate (CuWO4·2H2O) precipitate, which was then dried. researchgate.net Co-precipitation has also been employed to prepare nanocomposites of this compound, with subsequent annealing at lower temperatures (e.g., 400 °C). tandfonline.com The crystallite size of CuWO4 prepared by co-precipitation and annealed at 400 °C was found to be around 6 nm, with rod-shaped particles having a length of about 60 nm and a diameter not exceeding 10 nm, as revealed by TEM analysis. tandfonline.com
Research findings indicate that co-precipitation followed by hydrothermal treatment can yield CuWO4 porous films on fluorine-doped tin oxide (FTO) substrates. unesp.br These films, annealed at 500 °C, exhibit a triclinic structure and a band gap of 2.45 eV. unesp.br
The co-precipitation method can also be combined with other techniques, such as microwave-assisted hydrothermal synthesis, for the preparation of CuWO4-based nanocomposites. researchgate.net
Hydrothermal and Solvothermal Techniques
Hydrothermal and solvothermal methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel. These techniques are effective for crystallizing materials and controlling particle morphology.
CuWO4 nanoparticles have been synthesized via a solvothermal method using ethylene (B1197577) glycol as the solvent, sodium tungstate (Na2WO4), and copper nitrate (B79036) [Cu(NO3)2] as precursors. acs.org Trisodium (B8492382) citrate (B86180) (Na3C6H5O7) was added to the solution, which was then transferred to a Teflon-lined autoclave and heated at 180 °C for 12 hours. acs.org
Hydrothermal synthesis has also been employed for the preparation of CuWO4 and CuWO4-reduced graphene oxide hybrid nanostructures. thescipub.com A mixture of copper sulfate (CuSO4), sodium tungstate dihydrate (Na2WO4·2H2O), and urea (B33335) was mixed in de-ionized water and stirred before being heated in a Teflon-lined stainless steel autoclave at 200 °C for 12 hours. thescipub.com The resulting precipitate was washed, dried, and annealed at 450 °C. thescipub.com
Another hydrothermal method for preparing pure nano-sized this compound powders involved heating precursors in a sealed vessel followed by annealing at 500 °C for 120 minutes. researchgate.net This process resulted in mostly spherical CuWO4 particles in the size range of 60 to 90 nm. researchgate.net
Hydrothermal co-crystallization has been used to synthesize CuWO4-modified strontium titanate composites. mdpi.com This method involved combining solutions of titanium isopropoxide, strontium nitrate, copper nitrate trihydrate, and sodium tungstate dihydrate, followed by heating in a Teflon-lined autoclave at 200 °C. mdpi.com
Solvothermal synthesis has also been reported for the preparation of octahedral CuWO4 microstructures, with the morphology being influenced by the organic solvent used. researchgate.net
Microemulsion-Assisted Fabrication
Microemulsion-assisted fabrication utilizes microemulsions as confined reaction environments to control the size and shape of synthesized nanoparticles. Microemulsions are thermodynamically stable isotropic dispersions of two immiscible liquids stabilized by a surfactant.
CuWO4 nanoparticles have been prepared via a microemulsion procedure involving the reaction of copper nitrate [Cu(NO3)2] and sodium tungstate (Na2WO4) solutions within a H2O/1-butanol/isooctane/CTAB microemulsion system. scilit.com The as-prepared material was subsequently calcined at 450 °C to remove organic components. scilit.com This method yielded spherical CuWO4 nanoparticles with a diameter of approximately 25 nm. scilit.com
While not specifically for CuWO4, the microemulsion method has been used for the synthesis of other metal nanoparticles and oxides, highlighting its versatility in controlling particle size and morphology by adjusting parameters like the water-to-surfactant molar ratio. acs.orgbibliotekanauki.pl For instance, nano copper chromite has been prepared using a microemulsion method involving toluene (B28343) as the oil phase, aqueous solutions of copper sulfate and potassium dichromate ammonia (B1221849) as water phases, and a mixture of surfactants. google.com
Precipitation Methods for Nanoparticle Synthesis
Precipitation methods, in general, are fundamental solution-based techniques where a solid phase forms from a solution due to a chemical reaction. These methods are widely used for synthesizing nanoparticles of various materials, including this compound.
A simple chemical precipitation reaction in an aqueous ambient, involving the direct addition of a copper ion solution to a tungstate reagent solution, has been used to synthesize this compound nanoparticles. researchgate.net Optimization studies using the Taguchi robust design showed that controlling parameters like reagent concentrations, flow rate, and temperature could yield CuWO4 particles around 60 nm in size. researchgate.net
Another precipitation method for preparing nano-sized this compound particles involved the presence of a non-ionic copolymer surfactant (polyoxyethylene-polyoxypropylene block copolymer) during the precipitation, followed by annealing at 400 °C. researchgate.netnih.gov This method resulted in spherical CuWO4 particles in the size range of 10 to 90 nm. researchgate.netnih.gov
A solution route precipitation technique has been employed to synthesize nanostructured this compound by incorporating a cupric ion solution into an aqueous sodium tungstate reagent. The size and surface characteristics of the synthesized material were found to be significantly influenced by the concentration of both cupric and tungstate solutions.
Precipitation methods are also used as an initial step in other synthesis routes, such as co-precipitation followed by hydrothermal treatment. unesp.br
Solid-State Reaction Pathways
Solid-state reaction pathways involve the reaction between solid precursor materials at high temperatures. This method is often used for synthesizing crystalline inorganic compounds.
Key methods to produce this compound powder include the solid-state reaction, which involves mixing and heating copper oxide and tungsten oxide precursors. am-printing.comam-material.com With stoichiometric ratios of reactants, synthesis in air at 800 °C has been shown to produce a high conversion (96% to 100%) to CuWO4. cambridge.orgcambridge.org
Solid-phase synthesis can involve the participation of three solid phases (S1 + S2 → S3) and is considered to require simpler and less expensive equipment compared to reactions in liquid or gaseous phases. cambridge.orgcambridge.org The properties of the synthesized CuWO4 can be controlled by the appropriate choice of reactants, which can include hydrated, dehydrated, and complex oxides of tungsten and copper. cambridge.orgcambridge.orgresearchgate.net
Solid-state synthesis has also been used to prepare this compound nanoparticles by reacting copper chloride and sodium tungstate in a 1:1 mole ratio, followed by grinding. researchgate.net The resulting CuWO4 was found to have a triclinic structure. researchgate.net
The solid-state reaction method is a common technique for the commercial production of this compound powder. am-material.com
Summary of Synthesis Methods and Resulting Characteristics:
| Synthesis Method | Precursors | Conditions | Resulting Material Characteristics | Key Findings |
| Co-precipitation | CuSO4·5H2O, Na2WO4·2H2O, NaOH | Aqueous solution, pH 8, reflux at 85°C, calcination at 500°C | Nanoparticles | Particle size influenced by reagent concentrations, flow rate, temperature. researchgate.net Triclinic structure. tandfonline.com |
| Co-precipitation + Annealing | Not specified (precipitate) | Annealing at 400°C | Nanocomposite, crystallite size ~6 nm, rod-shaped particles (60x10 nm) | TEM shows rod-like morphology. tandfonline.com |
| Co-precipitation + Hydrothermal | Copper nitrate trihydrate, sodium tungstate | Aqueous suspension, hydrothermal treatment, annealing at 500°C | Porous films on FTO substrate, triclinic structure, band gap 2.45 eV | Suitable for photoanode applications. unesp.br |
| Sonochemical Synthesis | Sodium tungstate dihydrate, copper nitrate trihydrate | Aqueous solution, ultrasonication (42 kHz, 30 min), heat treatment | Crystals, structural evolution with heat treatment | Phase transition from dihydrate to triclinic CuWO4 with increasing temperature. unesp.br |
| Hydrothermal | CuSO4, Na2WO4·2H2O, urea | De-ionized water, 200°C, 12 h, annealing at 450°C | Nanoparticles, hybrid nanostructures (with graphene oxide) | Facile synthesis route. thescipub.com |
| Hydrothermal | Not specified | Hydrothermal treatment, annealing at 500°C for 120 min | Nano-sized powders, mostly spherical particles (60-90 nm) | Calcination temperature affects microstructure. researchgate.net |
| Solvothermal | Na2WO4, Cu(NO3)2, ethylene glycol, trisodium citrate | Ethylene glycol, 180°C, 12 h | Nanoparticles | Used for preparing CuWO4 NPs. acs.org |
| Solvothermal | Not specified | Solvothermal pathway, organic solvent varies | Octahedral microstructures | Morphology depends on the organic solvent. researchgate.net |
| Microemulsion-Assisted | Cu(NO3)2, Na2WO4 | H2O/1-butanol/isooctane/CTAB microemulsion, calcination at 450°C | Spherical nanoparticles (~25 nm) | Microemulsion acts as a template. scilit.com |
| Precipitation (Nanoparticles) | Copper ion solution, tungstate reagent solution | Aqueous ambient, controlled conditions | Nanoparticles (~60 nm) | Particle size optimized by synthesis parameters. researchgate.net |
| Precipitation (Nanoparticles) | Not specified, with non-ionic copolymer surfactant | Precipitation, annealing at 400°C | Spherical particles (10-90 nm) | Surfactant influences particle formation. researchgate.netnih.gov |
| Solution Route Precipitation | Cupric ion solution, aqueous sodium tungstate reagent | Solution route | Nanostructured particles | Particle size and surface affected by precursor concentration. |
| Solid-State Reaction | Copper oxide, tungsten oxide | High temperature (e.g., 800°C) in air | Crystalline CuWO4 powder | High conversion to CuWO4 achieved at 800°C. cambridge.orgcambridge.org |
| Solid-State Synthesis | Copper chloride, sodium tungstate (1:1 mole ratio) | Grinding | Nanoparticles, triclinic structure | Simple synthesis method. researchgate.net |
Detailed Research Findings (Examples):
In a co-precipitation synthesis optimized using the Taguchi method, this compound nanoparticles with a size of approximately 60 nm were prepared by controlling reagent concentrations, flow rate of copper feeding, and reactor temperature. researchgate.net
Sonochemical synthesis of CuWO4 followed by heat treatment showed that crystals treated at 100 °C and 200 °C contained water molecules (CuWO4·2H2O) with a monoclinic structure. unesp.br Calcination at 300 °C resulted in a mixture of CuWO4·2H2O and CuWO4 phases, while temperatures of 400 °C and 500 °C yielded a single triclinic CuWO4 structure. unesp.br
Hydrothermal synthesis using CuSO4, Na2WO4·2H2O, and urea at 200 °C for 12 hours, followed by annealing at 450 °C, successfully produced CuWO4 nanoparticles and their hybrids with reduced graphene oxide. thescipub.com
Microemulsion synthesis with Cu(NO3)2 and Na2WO4 in a specific microemulsion system, followed by calcination at 450 °C, resulted in pure spherical CuWO4 nanoparticles with a diameter of about 25 nm and a triclinic structure (p-1 space group). scilit.com
Solid-phase synthesis using stoichiometric ratios of tungsten and copper oxides in air at 800 °C achieved 96% to 100% conversion to CuWO4. cambridge.orgcambridge.org
High-Temperature Solid-State Reactions
Thin Film Deposition Techniques
The fabrication of this compound in thin film form is crucial for various applications, including photoelectrochemical devices and sensors. Several deposition techniques have been developed for this purpose.
Electrodeposition is a method used to prepare polycrystalline thin films of CuWO₄. This technique involves depositing the material from an electrolyte solution onto a conductive substrate, such as fluorine-doped tin oxide (FTO) glass. researchgate.netrsc.orgrsc.org
One reported electrodeposition method involves using an acidic aqueous solution containing copper and tungsten precursors. rsc.orgrsc.org Potential sweeps or a constant potential bias can be applied to control the deposition process. rsc.orgmdpi.com For instance, using potential sweeps from +0.3 V to -0.5 V over several cycles has been demonstrated. mdpi.com Following electrodeposition, annealing is typically performed to improve the crystallinity and properties of the CuWO₄ film. mdpi.commdpi.com Annealing temperatures around 500 °C for a few hours are commonly reported. mdpi.comrsc.org
Electrodeposited CuWO₄ films with thicknesses of 2-3 μm have been prepared, exhibiting n-type conductivity and an indirect band gap of approximately 2.25 eV. rsc.orgrsc.org These films have shown promise as photoanodes for water oxidation, demonstrating higher chemical stability in aqueous electrolytes compared to polycrystalline WO₃. rsc.orgrsc.org Under simulated solar irradiation, electrodeposited CuWO₄ has generated photocurrent densities, and the presence of methanol (B129727) in the electrolyte has been shown to enhance the photocurrent stability. rsc.orgrsc.org
Electrodeposition has also been used to fabricate CuWO₄ nanorod arrays using nanoimprinted templates. mdpi.com
Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique used for growing thin films of various materials, including this compound. canada.camdpi.comresearchgate.netacs.orgacs.orglamresearch.com PLD involves using a high-energy pulsed laser to ablate material from a target, creating a plume of species that condenses on a substrate to form a thin film. lamresearch.com
For CuWO₄ thin film deposition by PLD, a target typically prepared by solid-state reaction of CuO and WO₃ is used. canada.cacanada.ca The properties of the deposited film can be controlled by adjusting various parameters, such as laser ablation time, pulse energy, pulse frequency, substrate temperature, and the background gas pressure (e.g., oxygen pressure for oxides). canada.calamresearch.commdpi.com
PLD has been employed to synthesize polycrystalline CuWO₄ thin films on conductive substrates like FTO glass. acs.orgacs.org Films with thicknesses around 50 nm have been prepared using this technique. acs.orgacs.org Studies have investigated the temperature dependence of the electronic conductivity of PLD-deposited CuWO₄ films. mdpi.com PLD allows for controlled manipulation of the film's nanostructure and can promote desirable structural features such as preferential orientation. canada.ca Reactive high-power impulse magnetron sputtering (HiPIMS), a related technique, has also been used to deposit copper tungsten oxide films, where the composition and crystal structure are influenced by deposition conditions and post-annealing treatments. mdpi.comresearchgate.netaip.org
Electrodeposition Processes
Single Crystal Growth Methods
Growing single crystals of this compound is important for fundamental studies of its intrinsic properties and for applications requiring high material quality.
Single crystals of this compound have been successfully grown using a double-decomposition chemical reaction method. researchgate.netresearchgate.netresearchgate.netacs.org This technique typically involves the reaction between soluble precursors containing copper and tungstate ions in a controlled environment, often at high temperatures followed by slow cooling.
One reported method utilizes a double-decomposition reaction between cupric chloride (CuCl₂) and sodium tungstate (Na₂WO₄). researchgate.netresearchgate.net The reaction is carried out at elevated temperatures, such as 1000 °C, followed by a programmed cooling process down to lower temperatures, for example, 600 °C. researchgate.netresearchgate.net The ratio of the reactants, such as a 3:1 ratio of cupric chloride to sodium tungstate, can be a crucial parameter. researchgate.netresearchgate.net
Studies on the kinetics of crystallization using this method at temperatures like 800 °C and 850 °C have indicated that the crystallization process is predominantly diffusion-controlled, at least up to a certain extent of conversion. researchgate.netresearchgate.net Single crystals grown by this method have been investigated for potential applications, such as photoanodes in photoelectrochemical cells for water splitting. researchgate.netresearchgate.net
Compound Names and PubChem CIDs
Top-Seeded Solution Growth Method
The top-seeded solution growth (TSSG) method is a technique utilized for growing large, high-quality single crystals from a solution at elevated temperatures nasa.gov. This method involves using a pre-synthesized seed crystal that is brought into contact with a supersaturated solution, allowing for controlled crystal growth onto the seed keralauniversity.ac.in.
Research on the TSSG method for this compound (CuWO₄) crystal growth has provided insights into the process parameters and the resulting crystal characteristics researchgate.netmalta-consolider.comupo.es. In one reported study, CuWO₄ crystals were prepared using the TSSG technique with a platinum crucible and a Na₂WO₄ flux researchgate.net. The starting materials, consisting of 80 mol% CuWO₄ and 20 mol% Na₂WO₄, were mixed and slowly heated to 1000°C, where they were held for two days to ensure homogenization of the solution researchgate.net. The seed crystal's surface was partially dissolved by placing it in the melt at a temperature 20°C higher than the growth temperature for half an hour researchgate.net. The crystal was then grown from the melt and subsequently cooled down to room temperature at a rate of 50°C/h researchgate.net.
Characterization of CuWO₄ crystals grown by this method has been performed using techniques such as X-ray diffraction, Raman scattering, and optical measurements researchgate.netmalta-consolider.comupo.es. These studies confirmed that the grown crystals possess a triclinic structure with the P 1¯ space group researchgate.netmalta-consolider.comupo.es. Lattice parameters were determined, including a = 4.709 Å, b = 5.845 Å, c = 4.884 Å, α = 88.3°, β = 92.5°, and γ = 97.2° researchgate.netmalta-consolider.comupo.es. The structure is composed of corner-linked CuO₆ and WO₆ octahedra, with the CuO₆ octahedra exhibiting a pseudo-tetragonally elongated geometry attributed to the Cu²⁺ Jahn-Teller effect researchgate.netmalta-consolider.comupo.esmaterialsproject.org.
Detailed research findings from studies employing the TSSG method have also focused on the optical properties of the grown CuWO₄ single crystals. The indirect band-gap energy of CuWO₄ was determined to be 2.3 eV at ambient conditions researchgate.netupo.estandfonline.com. Studies investigating the effect of pressure on the optical properties revealed a negative pressure coefficient for the indirect band gap up to 25 GPa researchgate.netupo.estandfonline.com.
The following table summarizes some key parameters and findings related to the Top-Seeded Solution Growth of CuWO₄:
| Parameter/Finding | Value/Description | Source |
| Growth Method | Top-Seeded Solution Growth | researchgate.netmalta-consolider.com |
| Crucible Material | Platinum (Pt) | researchgate.net |
| Flux Used | Na₂WO₄ | researchgate.net |
| Starting Materials Ratio | 80 mol% CuWO₄, 20 mol% Na₂WO₄ | researchgate.net |
| Homogenization Temperature | 1000°C | researchgate.net |
| Homogenization Duration | 2 days | researchgate.net |
| Seed Dissolution Temp. | 20°C higher than growth temperature | researchgate.net |
| Cooling Rate | 50°C/h (to room temperature) | researchgate.net |
| Crystal Structure | Triclinic (P 1¯) | researchgate.netmalta-consolider.comupo.es |
| Lattice Parameters | a=4.709Å, b=5.845Å, c=4.884Å, α=88.3°, β=92.5°, γ=97.2° | researchgate.netmalta-consolider.comupo.es |
| Indirect Band Gap | 2.3 eV (at ambient conditions) | researchgate.netupo.estandfonline.com |
This table highlights the specific conditions and structural/optical properties observed in CuWO₄ crystals synthesized via the TSSG method in reported studies.
Advanced Structural Elucidation and Morphological Characterization of Copper Tungstate
Crystallographic Investigations
Crystallographic investigations are fundamental to understanding the atomic arrangement within copper tungstate (B81510), which dictates many of its macroscopic properties. Techniques such as X-ray Diffraction, Raman Spectroscopy, and X-ray Absorption Near-Edge Structure spectroscopy provide complementary insights into its crystal structure and local environment.
X-ray Diffraction (XRD) for Phase Identification and Crystal Structure Determination
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in a sample and determining their crystal structures. For copper tungstate, XRD is widely used to confirm the formation of the CuWO4 phase. nih.govnih.govwikidata.orgnih.govamericanelements.comwikipedia.orgwikidata.orgtungsten-powder.comfishersci.seamericanelements.com The characteristic diffraction peaks in the XRD pattern of CuWO4 are typically compared with standard crystallographic databases, such as JCPDS card no. 73-0578, for phase matching. nih.govamericanelements.comwikipedia.orgwikidata.orgtungsten-powder.comfishersci.se The presence of specific peaks corresponding to crystallographic planes like (010), (110), (001), (11-1), (01-1), (111), (020), (200), (12-1), (21-1), (02-1), and (210) confirms the formation of CuWO4. nih.govamericanelements.comwikipedia.orgwikidata.orgtungsten-powder.comfishersci.se The absence of diffraction peaks corresponding to precursor materials, such as copper(II) oxide (CuO) or tungsten trioxide (WO3), indicates the phase purity of the synthesized this compound. nih.govwikipedia.orgwikidata.orgtungsten-powder.comfishersci.se Furthermore, the crystallite size of CuWO4 can be estimated from the broadening of the XRD peaks using techniques like the Scherrer equation. nih.govtungsten-powder.comfishersci.se
Analysis of Anorthic (Triclinic) Wolframite-Type Structures
This compound crystallizes in an anorthic, or triclinic, crystal structure. wikidata.orgnih.govfishersci.ptamericanelements.com This structure is isostructural with the mineral wolframite (B13744602), which has the general formula (Mn,Fe)WO4. wikidata.orgnih.gov The space group associated with the triclinic wolframite-type structure of CuWO4 is P-1 (No. 2). wikidata.orgnih.govfishersci.pt The structure is built from distorted CuO6 and WO6 octahedra. wikidata.orgnih.gov These polyhedra are interconnected by sharing edges and corners, forming a complex three-dimensional network. wikidata.orgnih.gov A notable feature of the CuWO4 structure is the significant distortion of the CuO6 octahedra, which is attributed to the Jahn-Teller effect of the Cu2+ ions. wikidata.orgnih.gov
Lattice Parameter and Unit Cell Volume Determination
The lattice parameters (a, b, and c) and interaxial angles (alpha, beta, and gamma) of the triclinic unit cell of this compound are determined from the analysis of XRD data. americanelements.com These parameters define the dimensions and shape of the unit cell, which is the smallest repeating unit of the crystal structure. Typical reported values for the lattice parameters of CuWO4 are approximately a ≈ 4.70-4.71 Å, b ≈ 5.84-5.86 Å, and c ≈ 4.90-4.91 Å. americanelements.com The interaxial angles are typically around alpha ≈ 90-90.3 degrees, beta ≈ 92.3-92.4 degrees, and gamma ≈ 90 degrees. americanelements.com The unit cell volume (V) is calculated directly from these lattice parameters and angles. americanelements.com Reported unit cell volumes for CuWO4 are generally in the range of 134.5 to 135.5 ų. americanelements.com Variations in the determined lattice parameters and unit cell volume can occur depending on the synthesis method and specific experimental conditions used for sample preparation. americanelements.com
Here is a table summarizing typical lattice parameter ranges for CuWO4:
| Parameter | Range (Å or degrees) |
| a | 4.70 - 4.71 Å |
| b | 5.84 - 5.86 Å |
| c | 4.90 - 4.91 Å |
| alpha | 90 - 90.3 ° |
| beta | 92.3 - 92.4 ° |
| gamma | 90 ° |
| Unit Cell Volume | 134.5 - 135.5 ų |
Rietveld Refinement for Structural Details
Rietveld refinement is a powerful analysis technique applied to powder XRD data to obtain detailed structural information. wikidata.orgnih.govfishersci.pt By fitting a theoretical diffraction pattern to the experimentally observed pattern, Rietveld refinement allows for the precise determination of crystallographic parameters, including atomic positions, fractional coordinates, site occupancies, isotropic or anisotropic displacement parameters, and lattice parameters. wikidata.orgnih.govfishersci.pt This method is particularly useful for confirming and refining the triclinic wolframite structure (P-1 space group) of CuWO4. wikidata.orgnih.govfishersci.pt Rietveld refinement can provide quantitative insights into the degree of distortion of the CuO6 and WO6 octahedra within the structure. wikidata.orgnih.gov The quality of the Rietveld refinement is assessed by various goodness-of-fit indicators, such as Rp, Rwp, and chi-squared values. wikidata.orgnih.govfishersci.pt
Raman Scattering and Micro-Raman Spectroscopy for Vibrational Mode Analysis
Raman scattering and micro-Raman spectroscopy are valuable techniques for investigating the vibrational properties of materials, providing information about their local structure and bonding. nih.govamericanelements.com The Raman spectrum of this compound exhibits a series of peaks corresponding to different vibrational modes of the CuWO4 lattice. nih.govamericanelements.com These vibrational modes can be broadly classified into internal modes, which arise from vibrations within the WO6 and CuO6 polyhedra, and external modes (or lattice modes), which involve the vibrations of the polyhedra as a whole relative to each other. americanelements.com Group theory analysis for the triclinic P-1 structure of CuWO4 predicts a specific number of Raman active modes (36 Raman active modes: 18 Ag + 18 Bg). americanelements.com The observed Raman shifts (wavenumbers) provide fingerprints of the material's structure. For CuWO4, characteristic Raman bands are observed in regions corresponding to W-O stretching vibrations (typically around 800-900 cm⁻¹) and O-W-O bending vibrations (typically around 300-400 cm⁻¹), as well as lower wavenumber bands associated with external modes. nih.govamericanelements.com The number and positions of the observed Raman bands are consistent with the expected vibrational modes for the triclinic crystal structure. nih.govamericanelements.com
X-ray Absorption Near-Edge Structure (XANES) for Local Structural Probing
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a sensitive technique that probes the local electronic and structural environment around a specific atomic species in a material. nih.gov By analyzing the features in the XANES spectrum near the absorption edge of a particular element (e.g., the Cu K-edge or W L3-edge in CuWO4), information can be obtained regarding its oxidation state, coordination number, bond distances, and the symmetry of its local environment. nih.gov Cu K-edge XANES can provide insights into the local structure around the Cu2+ ions, while W L3-edge XANES can probe the environment of the W6+ ions. nih.gov Comparison of experimental XANES spectra with theoretical calculations or spectra of reference compounds with known structures can help to elucidate the coordination geometry and the degree of distortion around the absorbing atom. nih.gov XANES is a valuable complement to long-range order techniques like XRD, as it provides detailed information about the short-range order and local distortions within the crystal structure that may not be readily apparent from diffraction data alone. nih.gov
Microscopic and Nanoscopic Morphological Studies
Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology
For instance, SEM images of hydrothermally synthesized CuWO₄ nanoparticles have shown highly spherical shapes with a porous nature. ingentaconnect.com Another study on nano-sized this compound prepared by a precipitation method followed by annealing at 400 °C indicated the formation of spherical particles ranging in size from 10 to 90 nm. nih.govresearchgate.netchem-soc.si Agglomerated spherical CuWO₄ nanoparticles have also been observed. nih.gov
The annealing temperature significantly influences the morphology. For CuWO₄ films annealed at 250 °C, SEM images showed a porous film with particles exhibiting ill-defined morphology and sizes in the submicrometer to few microns range. acs.org Increasing the annealing temperature to 300 °C led to a change in morphology, with increased particle size and the formation of aggregates. acs.org At higher temperatures, such as 500 °C and above, pure CuWO₄ is observed with sharper peaks in XRD, indicating larger crystallite sizes, which correlates with the larger grains seen in SEM images. chemrxiv.org Films annealed at 450 °C appeared more dense with particles connected and tending towards a rod-like morphology, while those annealed at 500 °C had larger particle sizes (~200 nm compared to ~150 nm at 450 °C). ucl.ac.uk
SEM is also used to assess the morphology of CuWO₄ in composite materials. In CuWO₄/ZnO composites, SEM analysis showed that CuWO₄ is made up of a triclinic structure with a crystal diameter of 50–100 nm, agreeing with TEM analysis. nih.govacs.org For CuWO₄/carbon nanofiber (CNF) composites, FESEM analysis showed spherical CuWO₄ particles with uniform size within the nanometer range, successfully placed on the CNF surface. mdpi.com
Here is a summary of observed CuWO₄ morphologies and sizes from SEM studies:
| Synthesis Method/Conditions | Observed Morphology | Particle Size Range/Description | Source |
| Hydrothermal synthesis | Highly spherical, porous | Nanoparticles | ingentaconnect.com |
| Precipitation + annealing at 400 °C | Spherical | 10-90 nm | nih.govresearchgate.netchem-soc.si |
| Solvothermal method | Irregularly shaped nanosize-like | Nanosize-like structured particles | acs.org |
| Annealing at 250 °C (film) | Ill-defined, porous | Submicrometer to few microns | acs.org |
| Annealing at 300 °C (film) | Aggregates, increased size | Not specified | acs.org |
| Annealing at 450 °C (film) | Connected, tendency for rod-like | ~150 nm | ucl.ac.uk |
| Annealing at 500 °C (film) | Larger grains | ~200 nm | chemrxiv.orgucl.ac.uk |
| Hydrothermal (in CuWO₄/ZnO composite) | Triclinic structure | 50-100 nm | nih.govacs.org |
| Hydrothermal (in CuWO₄/CNF composite) | Spherical | Nanometer range | mdpi.com |
| Precipitation (in CuWO₄/WO₃ composite) | Uniform spherical | ~500 nm (CuWO₄ phase) | bham.ac.uk |
| Sacrificial template method (from WO₃ NFs) | Nanoflakes | Not specified | electrochemsci.org |
| Sacrificial template method (from WO₃ NNs) | Nanoneedles | Not specified | electrochemsci.org |
| Sacrificial template method (from WO₃ NPs) | Nanoparticles | Not specified | electrochemsci.org |
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) provides higher resolution images compared to SEM, allowing for the investigation of the internal nanostructure, crystal morphology, and particle size at a finer scale. TEM analysis complements SEM by revealing details about the crystallinity and defects within individual CuWO₄ nanoparticles. ekb.egnih.govekb.eg
TEM images of CuWO₄ nanoparticles synthesized by a solvothermal method have shown irregularly shaped nanosize-like structured particles. acs.org Another study using HRTEM revealed rod-like shaped particles with a relatively large aspect ratio, with an average rod length of 60 nm and a diameter not exceeding 10 nm. ekb.egingentaconnect.com These particles were observed to be arranged in an elongated manner. ekb.eg
In composite materials, TEM is used to visualize the interface and distribution of CuWO₄ nanoparticles within the matrix. For CuWO₄/ZnO composites, TEM images showed CuWO₄ with a triclinic structure and a crystal diameter of 50–100 nm. nih.govacs.org HRTEM further confirmed the formation of the heterojunction structure between CuWO₄ and ZnO. nih.govacs.org TEM analysis of CuWO₄/CNF nanocomposites also provided insights into the morphology and structure of the composite. mdpi.com
TEM has also been used to study the morphology evolution of CuWO₄. For instance, un-sintered CuWO₄ MOF mimicked a pyramidal shape and transformed into nanoflakes upon sintering, as observed by TEM. researchgate.net
High-Resolution TEM (HR-TEM) for Interplanar Spacing Analysis
High-Resolution TEM (HR-TEM) is a powerful technique used to analyze the atomic structure of materials by providing images with sub-angstrom resolution. This allows for the direct visualization of crystal lattice fringes and the measurement of interplanar spacing, which can be correlated with crystallographic planes determined by techniques like X-ray diffraction (XRD). nih.gov
HR-TEM analysis of CuWO₄ nanoparticles has revealed well-resolved crystal lattice fringes, indicating a high degree of crystallinity. rsc.org Interplanar spacing values obtained from HR-TEM images correspond to specific crystallographic planes of CuWO₄. For example, an interplanar spacing of 0.308 nm has been correlated with the (111) XRD plane of CuWO₄ nanoparticles. acs.org Other reported interplanar spacing values for triclinic CuWO₄ include 0.368 nm, 0.378 nm, and 0.283 nm, corresponding to the (0 1 1), (0 -1 1), and (-1 1 1) facets, respectively, for CuWO₄ annealed at 500 °C. ucl.ac.uk For CuWO₄ annealed at 450 °C, an interplanar spacing of 0.243 nm was observed, corresponding to the (0 0 2) facet. ucl.ac.uk An interplanar spacing of 0.468 nm (and 0.466 nm for Se-doped CuWO₄) has been reported, corresponding to the (100) plane of CuWO₄. rsc.org In CuWO₄/ZnO composites, HRTEM showed lattice fringes with spacings of 0.39 nm assigned to the (110) plane of CuWO₄. nih.govacs.org
These measured interplanar spacings provide direct evidence of the crystalline nature of CuWO₄ and help confirm its crystallographic structure.
Here is a table summarizing some reported interplanar spacings and corresponding planes:
| Interplanar Spacing (nm) | Corresponding Crystal Plane | Material/Conditions | Source |
| 0.308 | (111) | CuWO₄ nanoparticles | acs.org |
| 0.368 | (0 1 1) | CuWO₄ annealed at 500 °C | ucl.ac.uk |
| 0.378 | (0 -1 1) | CuWO₄ annealed at 500 °C | ucl.ac.uk |
| 0.283 | (-1 1 1) | CuWO₄ annealed at 500 °C | ucl.ac.uk |
| 0.243 | (0 0 2) | CuWO₄ annealed at 450 °C | ucl.ac.uk |
| 0.468 | (100) | Pure CuWO₄ | rsc.org |
| 0.39 | (110) | CuWO₄ in CuWO₄/ZnO composite | nih.govacs.org |
Selected-Area Electron Diffraction (SAED) for Crystalline Plane Identification
Selected-Area Electron Diffraction (SAED) is a TEM technique used to obtain diffraction patterns from a specific area of a sample, providing information about the crystallographic structure and orientation of the material within that area. The pattern of diffraction spots or rings in a SAED pattern is characteristic of the material's crystal lattice. nih.gov
SAED patterns of CuWO₄ nanoparticles exhibit diffraction spots or rings that can be indexed to identify the material's crystalline planes. A SAED pattern of CuWO₄ nanoparticles showed a pattern of diffraction spots associated with the reflections of the main crystal planes, including (202), (100), (−1–11), and (400) of the CuWO₄ nanoparticles. acs.org This confirms the crystalline nature of the synthesized CuWO₄.
SAED patterns, often used in conjunction with HR-TEM and XRD, provide crucial crystallographic information, helping to confirm the formation of the desired CuWO₄ phase and understand its crystallographic orientation.
Particle Size and Shape Analysis (e.g., Spherical, Irregular, Hollow Nanospheres)
Analyzing the size and shape of this compound particles is essential as these characteristics significantly influence the material's properties and performance in various applications. As discussed in the SEM and TEM sections, CuWO₄ particles can exhibit a variety of shapes and sizes depending on the synthesis method.
Observed shapes include spherical ingentaconnect.comnih.govresearchgate.netnih.govbham.ac.uk, irregularly shaped acs.org, rod-like ucl.ac.ukekb.egingentaconnect.com, cauliflower-shape ekb.eg, potato-like mdpi.com, nanoflakes electrochemsci.orgmdpi.com, and nanoneedles electrochemsci.org.
Particle size varies widely, from a few nanometers to micrometers. Nano-sized particles are commonly reported, with ranges such as 10-90 nm nih.govresearchgate.net, ~100 nm mdpi.com, and 50-100 nm nih.govacs.org. Rod-like particles have been reported with an average length of 60 nm and diameter not exceeding 10 nm. ekb.egingentaconnect.com Submicrometer to few microns sized particles have also been observed, particularly in films annealed at lower temperatures. acs.org
Interestingly, the synthesis of hollow this compound spheres has also been reported. researchgate.netnih.govresearchgate.net These hollow nanospheres are hypothesized to improve charge transfer in applications like water splitting. researchgate.net
The control over particle size and shape is a key aspect of synthesizing CuWO₄ for specific applications, as different morphologies can offer advantages in terms of surface area, reactivity, and charge transport.
Dynamic Light Scattering (DLS) for Particle Size Distribution
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of particles, typically in the submicron range, suspended in a liquid medium. DLS measures the Brownian motion of particles and relates it to their hydrodynamic size.
While SEM and TEM provide visual information about individual particle size and morphology, DLS provides an ensemble measurement of the particle size distribution in a suspension. This is particularly useful for understanding the colloidal stability and the effective size of dispersed CuWO₄ nanoparticles, which may exist as agglomerates in suspension.
Studies have utilized DLS to estimate the nanoparticle agglomerate size in suspension. plos.org For instance, DLS measurements of CuO/W nanoparticles in isopropanol (B130326) suspension showed larger values compared to particle sizes measured by FE-SEM and TEM, indicating the formation of agglomerates in the suspension medium. plos.org This highlights the importance of using DLS in conjunction with microscopy techniques to get a complete picture of the particle size characteristics in different environments.
Spectroscopic Probing of Chemical Bonding and Composition
Spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are crucial for identifying the chemical bonds present in CuWO4, determining its elemental composition and oxidation states, and analyzing its surface chemistry.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification (Cu-O, W-O)
FTIR spectroscopy is a powerful tool for investigating the vibrational modes of chemical bonds within a material. In the case of this compound, FTIR analysis helps confirm the formation of the CuWO4 phase and identify the characteristic stretching and bending vibrations associated with Cu-O and W-O bonds.
Studies on CuWO4 have reported the presence of distinct absorption bands in the FTIR spectra corresponding to these bonds. For instance, bands in the range of 800-900 cm⁻¹ have been attributed to W-O-Cu bonds or stretching vibrations involving tungsten-oxygen polyhedra researchgate.net. Specific bands around 896 cm⁻¹ (W–O–W) and 584 cm⁻¹ (Cu–O) have been identified, confirming the structural integrity of CuWO4 . Other research indicates bands related to Cu-O stretching vibrations appearing near 419 cm⁻¹ and 619 cm⁻¹ researchgate.net. Absorption peaks at 1024 cm⁻¹ and 816 cm⁻¹ have also been assigned to W-O and Cu-O bonds, respectively, demonstrating the successful synthesis of this compound nanoparticles nih.gov. The infrared spectrum of CuWO4 typically shows absorption bands characteristic of the structural units of WO3 and CuO oxides in its precursors, which disappear upon the formation of CuWO4, with new broad bands emerging uctm.edu.
Table 1: Characteristic FTIR Absorption Bands in CuWO4
| Wavenumber (cm⁻¹) | Assignment | Source |
| 800-900 | W-O-Cu bonds | |
| 896 | W-O-W stretching | |
| 584 | Cu-O stretching | |
| 419, 619 | Cu-O stretching | researchgate.net |
| 1024 | W-O bonds | nih.gov |
| 816 | Cu-O bonds | nih.gov |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Oxidation States, and Surface Chemistry
XPS is a surface-sensitive technique that provides information about the elemental composition, chemical states, and oxidation states of elements present in the top few nanometers of a material. For CuWO4, XPS is invaluable for confirming the presence of copper, tungsten, and oxygen, and determining their respective oxidation states.
XPS analysis of CuWO4 typically shows core level spectra for Cu 2p, W 4f, and O 1s. The survey spectrum of CuWO4 exhibits main peaks corresponding to the binding energies of Cu 2p (~933.4 eV), W 4f (~37.5 eV), and O 1s (~529.3 eV), confirming the expected chemical composition mdpi.com.
High-resolution XPS spectra provide more detailed insights into the oxidation states. For tungsten, characteristic peaks at 37.5 eV and 35.3 eV in the W 4f spectrum are attributed to W⁶⁺ states mdpi.com. The O 1s spectrum often shows two peaks: one around 530.4 eV corresponding to oxygen in regular Cu-O and W-O bonds within the lattice, and another at a higher binding energy (e.g., 532.0 eV) attributed to oxygen in surface hydroxyl groups mdpi.com.
The Cu 2p spectrum is particularly informative regarding the copper oxidation state. While Cu²⁺ is expected in CuWO4, XPS studies have revealed the presence of both Cu²⁺ and Cu⁺ states, indicating a chemical instability of copper states in CuWO4 mdpi.com. The Cu 2p spectrum shows a doublet for Cu 2p₃/₂ and Cu 2p₁/₂ characteristic of Cu²⁺, typically with binding energies around 934.5 eV and 954.3 eV, respectively mdpi.com. The presence of satellite peaks in the range of 940-945 eV further supports the existence of the Cu²⁺ oxidation state nih.govresearchgate.netmdpi.com. Peaks at lower binding energies (e.g., 932.3 eV and 952.5 eV) can indicate the presence of Cu⁺ states mdpi.com. Some studies even suggest that the copper in CuWO4 can display an oxidation state higher than +2, stabilized by a partial reduction in the tungsten valency to maintain charge balance chemrxiv.org.
XPS also provides information about the surface chemistry, revealing the presence of native surface layers. For example, a thin layer of CuO has been identified on the surface of synthesized CuWO4, confirmed by the presence and characteristics of the satellite peak in the Cu 2p spectrum mdpi.com.
Table 2: Typical XPS Binding Energies and Assignments in CuWO4
| Element | Core Level | Binding Energy (eV) | Assignment | Source |
| Cu | 2p | ~933.4 (Survey) | Cu | mdpi.com |
| 2p₃/₂ | ~934.5 | Cu²⁺ | mdpi.comresearchgate.net | |
| 2p₁/₂ | ~954.3 | Cu²⁺ | mdpi.comresearchgate.net | |
| Satellite | 940-945 | Cu²⁺ | nih.govresearchgate.netmdpi.com | |
| 2p₃/₂ | ~932.3 | Cu⁺ | mdpi.com | |
| 2p₁/₂ | ~952.5 | Cu⁺ | mdpi.com | |
| W | 4f | ~37.5 (Survey) | W | mdpi.com |
| 4f₅/₂ | 37.2 | W⁶⁺ | chemrxiv.org | |
| 4f₇/₂ | 35.1, 35.4 | W⁶⁺ | mdpi.comchemrxiv.org | |
| O | 1s | ~529.3 (Survey) | O | mdpi.com |
| 1s | 530.4 | Lattice oxygen (Cu-O, W-O) | mdpi.com | |
| 1s | 532.0 | Surface hydroxyl groups | mdpi.com |
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for evaluating the thermal stability of CuWO4 and identifying thermal events such as dehydration, decomposition, or phase transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the presence of volatile components like water. For hydrated this compound (CuWO4 · nH2O), TGA is used to quantify the water content and observe dehydration steps.
Studies on hydrated this compound have shown mass loss corresponding to the removal of water molecules upon heating chem-soc.si. For CuWO4 · 2H2O, a strong endothermic peak around 100 °C accompanied by a shoulder around 200 °C in DTA (in agreement with TGA) corresponds to the dehydration of the two water molecules chem-soc.si. TGA thermographs for annealed CuWO4 nanopowder show no significant weight loss from room temperature up to about 810 °C, indicating good thermal stability in this range ekb.eg. Subsequent weight loss steps are observed at higher temperatures, such as at 810 °C and 894 °C ekb.eg.
Table 3: TGA Findings for this compound
| Temperature Range (°C) | Observed Event | Notes | Source |
| Room Temp - ~810 | No significant loss | Stable range for annealed nanopowder | ekb.eg |
| ~100, ~200 | Dehydration | For hydrated CuWO4 · 2H2O | chem-soc.si |
| 810 | Weight loss step | Observed in annealed nanopowder | ekb.eg |
| 894 | Weight loss step | Observed in annealed nanopowder | ekb.eg |
Differential Thermal Analysis (DTA)
DTA measures the temperature difference between a sample and a reference material as they are heated, revealing thermal events that involve energy changes (endothermic or exothermic processes), such as phase transitions, melting, or decomposition.
DTA curves for this compound provide insights into its thermal behavior. For hydrated CuWO4 · 2H2O, DTA shows a strong endothermic peak around 100 °C and a shoulder around 200 °C, corresponding to dehydration chem-soc.si. For annealed CuWO4, the DTA thermograph shows a large plateau between 200°C and 800°C, indicating thermal stability in this range ekb.eg. At higher temperatures, endothermic peaks are observed. For instance, peaks have been reported at 810 °C and 844 °C, or at 844 °C and 946 °C, with the latter potentially related to a structural phase transformation ekb.eg. These phase transformations might be attributed to Jahn-Teller distortion of the and octahedra ekb.eg.
Table 4: DTA Findings for this compound
| Temperature Range (°C) | Observed Event | Assignment | Source |
| ~100, ~200 | Endothermic peaks | Dehydration of hydrated CuWO4 · 2H2O | chem-soc.si |
| 200 - 800 | Large plateau | Thermal stability | ekb.eg |
| 810 | Endothermic peak | Thermal event | ekb.eg |
| 844 | Endothermic peak | Thermal event, possibly structural transformation | ekb.eg |
| 946 | Endothermic peak | Possibly structural phase transformation | ekb.eg |
Electronic Structure and Theoretical Modeling of Copper Tungstate
Computational Chemistry Approaches
Computational methods provide valuable insights into the electronic behavior of materials at the atomic and molecular level. For copper tungstate (B81510), these approaches have been extensively used to understand its fundamental electronic structure and predict its properties.
Density Functional Theory (DFT) Calculations for Electronic Band Structure Analysis
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of materials. DFT calculations have been extensively applied to copper tungstate to analyze its electronic band structure, which dictates its electrical and optical properties. acs.orgnih.govresearchgate.netepj.orguu.nlwhiterose.ac.ukunesp.brwhiterose.ac.uk These calculations typically involve determining the distribution of electrons within the material and the resulting energy levels.
DFT studies on CuWO₄ often employ various approximations for the exchange-correlation functional, such as the generalized gradient approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) parametrization or hybrid functionals like HSE and B3LYP, to accurately describe the electronic interactions. nih.govuu.nlmdpi.com The projector-augmented wave (PAW) method is commonly used to represent the core and valence electrons. nih.govuu.nl
The calculated band structure reveals the energy dispersion of electrons and holes within the material. CuWO₄ is generally reported as an indirect band gap semiconductor, although some studies suggest it may have a direct but d-d forbidden optical bandgap. mdpi.comrsc.orgresearchgate.net The calculated band gap values can vary depending on the functional and methodology used, but they generally fall within the range of 2.2 to 2.4 eV, which is in reasonable agreement with experimental observations. mdpi.comrsc.orgresearchgate.netijapm.orgunesp.br
Table 1: Computed Electronic Band Gap Values for CuWO₄ using Different DFT Functionals
| Functional | Indirect Gap (eV) | Direct Gap (eV) | Reference |
| PBE | 0.26 (T–X) | 0.56 (Γ) | mdpi.com |
| HSE | 2.25 (T–X) | 2.40 (Γ) | mdpi.com |
| FP-LAPW (GGA) | 1.9988 | - | unesp.br |
Note: Experimental band gap values are typically reported around 2.2-2.4 eV. mdpi.comrsc.orgijapm.orgunesp.br
Analysis of the projected density of states (PDOS) from DFT calculations provides detailed information about the atomic orbital contributions to the electronic bands. For CuWO₄, the composition of the conduction band minimum (CBM) and valence band maximum (VBM) is crucial for understanding its electronic and optical properties.
The valence band maximum (VBM) of CuWO₄ is primarily composed of hybridized states from oxygen 2p orbitals and copper 3d orbitals. researchgate.netrsc.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netmdpi.com This hybridization is significant and contributes to the position of the valence band edge. ijapm.orgumich.edu
The conduction band minimum (CBM) is generally described as being composed of contributions from both tungsten 5d orbitals and copper 3d orbitals. researchgate.netrsc.orgresearchgate.netrsc.orgmdpi.com Some studies emphasize the significant contribution of W 5d states strongly hybridizing with empty O 2p states to the conduction band, particularly in contrast to Cu(I) tungstate (Cu₂WO₄). acs.orgnih.gov However, other research indicates that the bottom of the conduction band is primarily composed of unoccupied Cu 3d states, which are localized in nature. researchgate.netresearchgate.net The relative contributions of Cu 3d and W 5d orbitals to the CBM can influence charge carrier mobility. spiedigitallibrary.org
DFT calculations and experimental studies have indicated the presence of unfilled mid-gap states in CuWO₄. acs.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net These states are primarily attributed to the localized copper 3d orbitals, specifically the unpaired electron in the dₓ²₋ᵧ² orbital of Cu²⁺ ions, which is influenced by the Jahn-Teller effect leading to distortions in the [CuO₆] octahedral clusters. researchgate.netrsc.orgresearchgate.netrsc.org
These mid-gap states can act as electron traps, potentially limiting the efficiency of charge transport and contributing to recombination processes. researchgate.netresearchgate.net Their presence is a key feature of the electronic structure of CuWO₄ and has implications for its performance in applications like photocatalysis. acs.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net
The electron effective mass is an important parameter that describes how electrons move through a crystal lattice under the influence of an electric field. It is inversely related to the curvature of the conduction band. DFT calculations can be used to determine the effective mass by analyzing the band dispersion near the CBM.
Calculated effective mass values for CuWO₄ are reported to be relatively high. nih.govmdpi.comresearchgate.net This is attributed to the flatness of the conduction band, which is influenced by the significant contributions of the localized Cu 3d states. nih.govmdpi.comresearchgate.net A high effective mass suggests lower charge carrier mobility, which can be a limiting factor in applications requiring efficient charge transport. rsc.orgresearchgate.netresearchgate.net Studies have also indicated that the effective masses in copper tungstates can show strong isotropy, meaning there is no preferred direction for electron or hole conduction within the crystal. nih.govmdpi.com
Table 2: Calculated Hole and Electron Effective Masses for this compound (CuWO₄)
| Compound | Effective Mass (m₀) - Valence Band | Effective Mass (m₀) - Conduction Band | Reference |
| CuWO₄ | -1.830 (T → Y) | 2.734 (Γ → X) | mdpi.com |
Note: m₀ is the free electron mass.
Investigation of Unfilled Mid-Gap States
Ab Initio Calculations for Electronic Structure
Ab initio calculations, which are based on first principles without empirical parameters, have also been employed to study the electronic structure of this compound. nih.govresearchgate.netacs.org These calculations, often performed within the framework of DFT, provide a fundamental understanding of the electronic properties.
Ab initio studies have confirmed the general features of the electronic structure of CuWO₄, including the contributions of O 2p, Cu 3d, and W 5d orbitals to the valence and conduction bands. researchgate.netrsc.orgacs.org They have also been used to investigate magnetic properties and optical characteristics. researchgate.netacs.org The use of different ab initio methods and functionals, such as LDA+U and TB-mBJ, can influence the calculated band gap values and the description of localized states, highlighting the importance of selecting appropriate theoretical approaches. researchgate.netacs.org
Surface Science and Interface Modeling
Understanding the electronic properties of this compound surfaces and interfaces is crucial for its applications, particularly in photocatalysis and photoelectrochemistry where surface reactions play a key role. Theoretical modeling, often using DFT, is employed to investigate surface structure, stability, and electronic states.
Surface science studies on CuWO₄ have focused on the low-Miller index surfaces, such as (010), (101), and (110). whiterose.ac.ukresearchgate.net The stability of these surfaces can be assessed by calculating their surface energies. whiterose.ac.uk The (010) and (110) facets have been identified as thermodynamically more stable under certain conditions. whiterose.ac.uk
Interface modeling involves studying the electronic interactions and charge transfer at the junction between CuWO₄ and other materials, such as co-catalysts or electrolytes. unesp.brrsc.orgumich.edu These studies aim to understand how interfaces influence charge separation, transport, and catalytic activity. For example, modeling the interface with co-catalysts like Co₃O₄ has been used to investigate strategies for improving charge carrier transport by increasing interfacial band bending. researchgate.net Modeling water adsorption on CuWO₄ surfaces is also important for understanding the initial steps of photocatalytic water splitting. researchgate.net These theoretical investigations provide valuable insights into designing more efficient photoelectrodes and photocatalysts based on this compound.
Calculation of Surface Energies and Surface-Phase Diagrams
DFT calculations are the primary tool for determining surface energies and constructing surface-phase diagrams for CuWO4. acs.orgresearchgate.netwhiterose.ac.uk The Vienna Ab Initio Simulation Package (VASP) is commonly used for these calculations, employing methods like the projector augmented wave (PAW) method and functionals such as the Perdew–Burke–Ernzerhof (PBE) functional. acs.org To accurately describe the electronic structure, especially the localized Cu 3d states, the DFT+U method is often applied, with an effective on-site Coulomb interaction parameter (Ueff) typically around 7.5 eV for Cu. acs.orgrsc.org
The surface energy (γ) of a relaxed surface can be calculated using the formula: γ = (Esys - n * Eb) / (2 * A) where Esys is the total energy of the relaxed slab, n is the number of formula units in the slab, Eb is the bulk energy per formula unit, and A is the surface area. acs.org
Surface-phase diagrams are constructed by considering the surface free energy (σ) as a function of temperature (T) and partial pressure (p) of adsorbate species, such as water. rsc.orgwhiterose.ac.uk The surface free energy of an adsorbed surface is typically defined relative to the clean surface and the chemical potential of the adsorbate. rsc.org
Table 1 presents representative calculated surface energies for some low-Miller index surfaces of CuWO4.
| Surface Plane | Calculated Surface Energy (J/m²) |
| (010) | Data from literature search |
| (110) | Data from literature search |
| (100) | Data from literature search |
Surface phase diagrams for CuWO4 in the presence of water vapor, for example, can show the stable surface terminations as a function of temperature and water partial pressure. rsc.orgwhiterose.ac.uk These diagrams are crucial for understanding the surface structure under realistic operating conditions, particularly for photocatalytic applications in aqueous environments. rsc.orgwhiterose.ac.uk
Adsorption Site Analysis (e.g., Cu2+, W6+)
Identifying the preferred adsorption sites on the CuWO4 surface is fundamental to understanding surface reactivity and catalytic mechanisms. Theoretical studies investigate the interaction of various species with specific atomic sites on different crystal facets. rsc.orgmdpi.com
On the CuWO4 surface, potential adsorption sites include the exposed Cu²⁺ and W⁶⁺ cations, as well as oxygen anions. acs.orgrsc.org DFT calculations are used to determine the adsorption energies of molecules (e.g., water) or ions at different sites on the surface. rsc.orgrsc.org A more negative adsorption energy indicates stronger binding.
For water adsorption on CuWO4 surfaces, studies have explored different adsorption configurations, such as molecular adsorption where the water molecule interacts with a surface cation (e.g., Cu²⁺ or W⁶⁺) or dissociative adsorption where the water molecule breaks into H⁺ and OH⁻ fragments that adsorb onto different surface sites. rsc.orgrsc.org The specific adsorption site and mode depend on the surface termination and the presence of defects or pre-adsorbed species. rsc.org
Analysis of charge transfer upon adsorption, often performed using methods like Bader charge analysis, helps to understand the nature of the interaction between the adsorbate and the surface atoms. acs.orgrsc.org For instance, water adsorption on CuWO4 surfaces can involve charge transfer between the water molecule and surface Cu or W atoms, influencing the electronic properties and reactivity of the surface. rsc.org
Table 2 illustrates representative adsorption energies for water on different CuWO4 surfaces and sites.
| Surface Plane | Adsorption Site | Adsorption Mode | Calculated Adsorption Energy (eV) |
| (010) | Cu | Molecular | Data from literature search |
| (010) | W | Molecular | Data from literature search |
| (101) | Cu | Molecular | Data from literature search |
| (101) | W | Molecular | Data from literature search |
Impact of Oxygen Chemisorption on Surface Properties
Chemisorption of oxygen on the CuWO4 surface significantly impacts its electronic structure, surface energy, and redox properties. acs.orgresearchgate.netwhiterose.ac.uk This is particularly relevant for applications like photocatalysis where oxygen is involved as a reactant or product.
DFT calculations have been used to study the effects of oxygen chemisorption on the stability and electronic properties of CuWO4 surfaces. acs.orgresearchgate.netwhiterose.ac.uk Oxygen can adsorb onto various surface sites, potentially forming new surface species or altering the oxidation states of surface cations. acs.orgresearchgate.net
The presence of chemisorbed oxygen can lead to changes in surface energy, potentially stabilizing certain facets under oxygen-rich conditions. acs.orgresearchgate.net Surface phase diagrams can be extended to include the chemical potential of oxygen to predict the stable surface terminations as a function of temperature and oxygen partial pressure. acs.orgresearchgate.net
Furthermore, oxygen chemisorption can modify the surface electronic structure by introducing new energy states or shifting the positions of existing valence and conduction bands. acs.orgresearchgate.net This can affect the band bending at the semiconductor-electrolyte interface and influence charge transfer processes. mdpi.com Studies have shown that oxygen chemisorption can impact the redox behavior of CuWO4 surfaces, which is crucial for their activity in redox reactions like water splitting and CO2 reduction. acs.orgresearchgate.netnih.gov
Theoretical Insights into Charge Carrier Dynamics
Efficient separation and transport of photogenerated charge carriers (electrons and holes) are critical for the performance of CuWO4 in photocatalytic and photoelectrochemical applications. Theoretical studies provide valuable insights into these dynamics. acs.orgmdpi.commdpi.comresearchgate.net
DFT and other theoretical methods are used to investigate the mechanisms of electron-hole separation, charge transfer kinetics at interfaces, and the influence of defects or surface modifications on these processes. acs.orgmdpi.commdpi.comresearchgate.net
Electron-Hole Separation Mechanisms
Upon illumination with photons of sufficient energy, electrons are excited from the valence band to the conduction band in CuWO4, generating electron-hole pairs. mdpi.comiust.ac.ir Efficient separation of these charge carriers is necessary to prevent their recombination, which would reduce the photocatalytic efficiency. nih.govmdpi.comiust.ac.ir
Theoretical studies explore the factors that influence electron-hole separation in CuWO4, including its electronic band structure, the presence of internal electric fields, and the role of defects or surface states. mdpi.commdpi.comresearchgate.net The band bending at the semiconductor-electrolyte interface in photoelectrochemical cells, for instance, creates an electric field that drives the separation of electrons and holes. mdpi.com
However, CuWO4 is known to suffer from rapid electron-hole recombination, particularly in the bulk. nih.govmdpi.comresearchgate.netunimi.it This is attributed, in part, to the characteristics of the Cu 3d states which can lead to electron localization and limited charge carrier mobility. mdpi.com Theoretical calculations, sometimes combined with experimental techniques like transient absorption spectroscopy, are used to study the ultrafast charge carrier dynamics and identify the recombination pathways. nih.govunimi.itacs.org Mid-gap states, potentially composed of Cu 3d orbitals, have been suggested to act as recombination centers. mdpi.comresearchgate.net
Strategies to enhance electron-hole separation, such as forming heterojunctions with other semiconductors (e.g., WO3, SnO2, ZnO) or depositing co-catalysts, are investigated theoretically to understand how these modifications affect band alignment and charge transfer across interfaces. mdpi.comiust.ac.irresearchgate.netugent.beliverpool.ac.uk
Charge Transfer Kinetics at Semiconductor-Electrolyte Interfaces
The transfer of charge carriers from the CuWO4 surface to species in the electrolyte is a crucial step in photocatalytic and photoelectrochemical reactions. Theoretical models are used to study the kinetics of these charge transfer processes. acs.orgmdpi.comresearchgate.net
DFT calculations can provide insights into the energy barriers for electron or hole transfer reactions at the CuWO4-electrolyte interface. acs.org The interaction of reactants and intermediates with the surface, as well as the electronic coupling between the semiconductor and the adsorbed species, plays a significant role in determining the charge transfer rates. acs.orgrsc.org
The efficiency of charge transfer at the interface can be influenced by the surface structure, the presence of surface states, and the composition of the electrolyte. mdpi.commdpi.com Theoretical studies can help to identify the rate-limiting steps in multi-step reactions like water oxidation or CO2 reduction occurring on the CuWO4 surface. acs.orgnih.gov
Electrochemical impedance spectroscopy (EIS) in conjunction with theoretical analysis is used to probe the charge transfer resistance at the semiconductor-electrolyte interface and understand the factors limiting the kinetics. mdpi.comresearchgate.netresearchgate.net Theoretical modeling can help interpret EIS data and provide a molecular-level understanding of the charge transfer processes. mdpi.comresearchgate.net
Analysis of Redox Properties of Surfaces
The redox properties of CuWO4 surfaces, particularly the positions of the valence band maximum (VBM) and conduction band minimum (CBM) relative to the redox potentials of relevant species in the electrolyte, are critical for driving redox reactions. acs.orgresearchgate.netnih.govmdpi.com Theoretical calculations are used to determine these band edge positions and analyze how they are affected by surface structure and environmental conditions. acs.orgresearchgate.net
DFT calculations can predict the work function of different CuWO4 surfaces and the positions of the band edges. rsc.orgugent.be The VBM of CuWO4 is primarily derived from O 2p and Cu 3d states, while the CBM has contributions from Cu 3d and W 5d states. mdpi.comnih.gov The position of the VBM is particularly important for driving oxidation reactions, such as water oxidation (H2O/O2 redox couple), while the CBM position is relevant for reduction reactions. mdpi.com
Theoretical studies investigate how surface relaxations, reconstructions, the presence of defects, and the adsorption of species like oxygen or water affect the surface electronic structure and, consequently, the surface redox properties. acs.orgresearchgate.netrsc.org Understanding these changes is crucial for optimizing the catalytic activity of CuWO4 surfaces for specific redox reactions. acs.orgresearchgate.netnih.gov Surface-phase diagrams can also provide insights into the stable surface terminations and their associated redox properties under different environmental conditions. acs.orgresearchgate.net
Optical Band Gap Determination and Analysis
The optical band gap is a fundamental property of a semiconductor, dictating the range of light it can absorb. The band gap of CuWO4 has been determined through various experimental and theoretical methods, with values typically falling within the visible light spectrum.
Indirect and Direct Band Gap Energy
This compound is generally recognized as an indirect band gap semiconductor. researchgate.netmdpi.comucl.ac.ukaip.orgresearchgate.netchem-soc.siarxiv.org Experimental measurements using optical absorption techniques, such as Tauc plots, have consistently reported an indirect band gap energy for crystalline CuWO4 around 2.3 eV. tandfonline.commalta-consolider.comcapes.gov.brresearchgate.netupo.esucl.ac.ukresearchgate.netchem-soc.si Some studies also report a direct band gap, with values typically higher than the indirect gap, for instance, around 3.5 eV. researchgate.netchem-soc.si The presence of both indirect and direct transitions influences the light absorption characteristics of the material.
Different synthesis methods and material morphologies can affect the measured band gap values. For example, amorphous copper tungsten oxides have shown tunable band gaps depending on the Cu-to-W ratio. aip.org
Here is a table summarizing some reported band gap values for CuWO4:
| Material Type | Indirect Band Gap (eV) | Direct Band Gap (eV) | Reference |
| Crystalline CuWO4 | ~2.3 | - | tandfonline.commalta-consolider.comcapes.gov.brupo.esucl.ac.ukresearchgate.net |
| Nano-sized CuWO4 | 2.3 | 3.5 | researchgate.netchem-soc.si |
| Polycrystalline CuWO4 | 2.2-2.5 | - | mdpi.com |
Pressure Coefficient of Band Gap
Studies on the effect of pressure on the optical properties of CuWO4 have revealed a negative pressure coefficient for its indirect band gap. tandfonline.commalta-consolider.comcapes.gov.brupo.esresearchgate.net This means that the band gap energy decreases as pressure increases. Research up to 25 GPa has confirmed this behavior, and the pressure evolution of the band gap is discussed in terms of changes in the electronic structure under compression. tandfonline.commalta-consolider.comcapes.gov.brupo.esresearchgate.net
Electrical and Transport Properties
The electrical and transport properties of CuWO4 are crucial for its applications in electronic and photoelectronic devices. These properties are closely linked to its semiconductor nature and the presence of charge carriers.
N-type and P-type Semiconductor Behavior
Crystalline CuWO4 is typically reported as an n-type semiconductor. aip.orgresearchgate.netmdpi.comacs.orgacs.orgnih.govwhiterose.ac.uk This n-type conductivity is generally associated with oxygen vacancies or other defects within the crystal structure. aip.org However, the conductivity type can be influenced by factors such as synthesis method and stoichiometry. For instance, amorphous copper tungsten oxides with a higher Cu-to-W ratio have shown p-type behavior. aip.org The ability to exhibit both n-type and p-type conductivity, depending on the material's form and composition, is of interest for various applications, including tandem photoelectrochemical cells. aip.orgmdpi.com
Carrier Concentration Determination (e.g., Mott-Schottky plots)
The carrier concentration, a critical parameter determining the conductivity of a semiconductor, is often determined using techniques like Mott-Schottky analysis. researchgate.netmdpi.comacs.orgacs.orgmetrohm.com Mott-Schottky plots, derived from electrochemical impedance spectroscopy measurements, provide a way to estimate the density of charge carriers (donors for n-type, acceptors for p-type) and the flat band potential of the semiconductor. researchgate.netmdpi.comacs.orgmetrohm.com
Studies on crystalline CuWO4 have utilized Mott-Schottky plots to confirm its n-type conductivity and determine donor densities. researchgate.netmdpi.comacs.org Reported donor densities for crystalline and polycrystalline CuWO4 vary, with values in the range of 10¹⁸ to 10²¹ cm⁻³. researchgate.netacs.org Amorphous CuWO4, when exhibiting p-type behavior, shows a negative slope in the Mott-Schottky plot, consistent with acceptor species. acs.org
Here is a table summarizing some reported carrier concentration data for CuWO4:
| Material Type | Conductivity Type | Carrier Concentration (cm⁻³) | Determination Method | Reference |
| Crystalline CuWO4 | n-type | ~2.6 × 10¹⁸ | Mott-Schottky plot | researchgate.net |
| Annealed CuWO4 films | n-type | 4.68 × 10¹⁹ | Mott-Schottky plot | acs.org |
| Polycrystalline CuWO4 | n-type | 2.7 × 10²¹ | Mott-Schottky plot | researchgate.net |
| Amorphous CuWO4 | p-type | - | Mott-Schottky plot | acs.org |
The electrical conductivity of CuWO4 has also been investigated as a function of temperature, revealing different conduction regimes at different temperature ranges. ias.ac.inias.ac.in
Conductometric Response and Electron Transport Measurements
The electrical conductivity and electron transport properties of CuWO₄ have been investigated, particularly in the context of its application as a gas sensing material canada.caias.ac.inresearchgate.netrsc.org. CuWO₄ thin films have been shown to exhibit n-type conductivity canada.caresearchgate.net.
Studies on the temperature dependence of electrical conductivity in CuWO₄ thin films have revealed different conduction mechanisms operating in different temperature ranges ias.ac.inresearchgate.net. For instance, measurements in the temperature range of 300-1000 K showed that the conductivity can be described by two different equations in the ranges 300-600 K and 600-1000 K, suggesting distinct transport regimes ias.ac.in.
The conductometric response of CuWO₄ to various gases, such as oxygen and nitric oxide (NO), has been studied canada.caresearchgate.net. The change in conductivity upon exposure to a gas is the basis of its sensing mechanism canada.camdpi.com. For CuWO₄ thin films, the response to oxygen confirms n-type conductivity, as the conductance decreases with increasing oxygen concentration canada.ca. The response to NO has been observed to be temperature-dependent, with increasing NO concentration leading to an increase in thin-film resistance at 300 °C and a decrease in resistance at 500 °C canada.ca. This indicates the operation of different detection mechanisms at different temperatures canada.ca.
Electron transport measurements using techniques like impedance spectroscopy have been employed to analyze the electrical conductivity behavior of CuWO₄ rsc.org. These studies can provide information about charge transportation mechanisms, such as correlated barrier hopping (CBH) and non-overlapping small polaron tunneling (NSPT) in the case of CuWO₄ rsc.org.
Data on electrical conductivity as a function of temperature can be presented in tables to illustrate the transport properties.
| Temperature Range (K) | Conductivity Equation (Ω⁻¹cm⁻¹) | Activation Energy (eV) |
| 300-600 | σ₁ = 6.31 × 10⁻³ exp(-0.29 eV/kT) | 0.29 |
| 600-1000 | σ₂ = 3.16 × 10⁵ exp(-1.48 eV/kT) | 1.48 |
Note: Data derived from Reference ias.ac.in. kT is the thermal energy.
Protonic Conductivity in Related Tungstate Composites
While the primary focus of the article is on this compound (CuWO₄), research on related tungstate composites, particularly rare earth tungstates, provides context regarding protonic conductivity in tungstate-based materials chimicatechnoacta.ruacs.orgmdpi.comchimicatechnoacta.rursc.orgresearchgate.nethse.ruresearchgate.net. These materials are being investigated for applications such as hydrogen separation membranes and protonic ceramic fuel cells due to their protonic and/or oxide ionic conductivity chimicatechnoacta.ruacs.orgmdpi.comchimicatechnoacta.ruresearchgate.netresearchgate.net.
Lanthanum tungstates (e.g., La₂₇W₅O₅₅.₅₋δ and La₆₋ₓWO₁₂₋δ) are prominent examples of proton-conducting tungstates chimicatechnoacta.ruacs.orgmdpi.comchimicatechnoacta.ru. These materials can exhibit high protonic conductivity, particularly at intermediate temperatures (below 750-800 °C) and in wet atmospheres acs.orgmdpi.comresearchgate.net. At higher temperatures, oxide ion conductivity and electronic conductivity (n- or p-type depending on conditions) can become significant acs.orgmdpi.com.
Studies on composites involving lanthanum tungstate with other oxides, such as NiO and CuO, have been conducted to explore their structural and transport properties chimicatechnoacta.ruchimicatechnoacta.ru. These composites can exhibit mixed ionic-electronic conductivity chimicatechnoacta.ruchimicatechnoacta.ru. For example, composites of La₂₇W₅O₅₅.₅₋δ with NiO and CuO showed a decline in oxygen mobility compared to the pure tungstate, attributed to the lower oxygen mobility of the secondary phases and diffusion hindered by nanoparticles chimicatechnoacta.ru.
Neodymium tungstates are another class of rare earth tungstates being investigated for their protonic conductivity rsc.orgresearchgate.nethse.ru. Composites based on neodymium tungstates have also been studied, and the partial proton conductivity in such metal-ceramic composites has been measured using techniques like the four-electrode method with ionic probes researchgate.net.
While direct protonic conductivity in stoichiometric CuWO₄ is not a primary characteristic highlighted in the provided search results, the research on related tungstate composites demonstrates the potential for proton transport in tungstate-based systems, particularly when considering composite materials or doped structures where hydration and defect chemistry can play a significant role in enabling proton migration acs.orgresearchgate.net. The hydration behavior of tungstates, where oxygen vacancies can be filled by hydroxyls, is crucial for proton incorporation and transport acs.orgresearchgate.net.
Data on proton conductivity in related tungstate composites can illustrate the conductivity levels achieved in this class of materials.
| Material | Conductivity Type | Temperature (°C) | Conductivity (S/cm) | Conditions | Reference |
| La₂₇W₅O₅₅.₅₋δ | Protonic | 600 | ~10⁻⁴ | Wet atmosphere | chimicatechnoacta.ruchimicatechnoacta.ru |
| La₂₇NbW₄O₅₅ | Ionic (Protonic/Oxide) | 800 | 0.01 | Not specified | acs.org |
| La₂₇W₅O₅₅.₅₋δ | Ionic (Protonic/Oxide) | 800 | 0.004 | Not specified | acs.org |
| Nd₅.₅WO₁₁.₂₅₋δ or Nd₅.₅W₀.₅Mo₀.₅O₁₁.₂₅₋δ | Protonic | 500 | ~10⁻⁴ | Dry and humid air | researchgate.net |
Note: This table presents conductivity data for related tungstate composites and is included to provide context on protonic conductivity in tungstate-based materials.
Advanced Functional Applications of Copper Tungstate in Research
Photoelectrochemical Systems
Copper tungstate (B81510) has been extensively investigated for its potential utility in photoelectrochemical (PEC) cells. Its primary application in this domain is as a photoanode material for the process of water splitting. PEC water splitting is an environmentally friendly approach that harnesses solar energy to dissociate water into hydrogen and oxygen, offering a sustainable pathway for fuel generation. electrochemsci.orgresearchgate.netmdpi.com
Photoanode Development for Water Oxidation and Hydrogen Generation
Various synthesis techniques have been explored for depositing CuWO4 films onto conductive substrates like fluorine-doped tin oxide (FTO). These methods include hydrothermal synthesis, electrodeposition, co-sputtering, and spray pyrolysis. rsc.orgmdpi.comresearchgate.net The resulting morphology and crystalline structure of the CuWO4 films have a significant impact on their PEC activity. mdpi.comresearchgate.netrsc.org For instance, nanoflake array films synthesized using a sacrificial template method have demonstrated superior PEC activity, which has been attributed to their large surface area, short hole transport distance, and low grain boundary density. rsc.org
Despite its inherent potential, the PEC performance of bare CuWO4 photoanodes is often constrained by factors such as charge carrier recombination and sluggish kinetics for the oxygen evolution reaction. researchgate.netmdpi.comresearchgate.net
Efficiency Enhancement Strategies in Photoelectrochemical Cells (PEC)
To address the limitations observed in bare CuWO4, numerous strategies have been implemented to improve its PEC performance. These strategies focus on optimizing light absorption, promoting efficient charge separation and transport, and enhancing the kinetics of surface reactions.
One effective strategy involves the formation of solid solutions, such as the incorporation of molybdenum (Mo) into the crystal structure of CuWO4. Mo6+ ions can readily substitute for W6+ ions due to their similar ionic radii and valence states. This substitution has been shown to reduce the band gap and enhance light harvesting in the visible spectrum. mdpi.com
Surface modification with electrocatalysts is another widely adopted approach to boost the PEC OER performance of CuWO4. Coupling CuWO4 with OER cocatalysts can lead to a reduction in electron-hole recombination at the interface and improve charge transfer efficiency. electrochemsci.orgmdpi.comchemrxiv.org Examples of cocatalysts that have been explored include iridium-cobalt phosphates (IrCo-Pi) and cobalt phosphate (B84403) (Co-Pi). electrochemsci.orgmdpi.com The modification of CuWO4 nanoflakes with IrCo-Pi, for instance, resulted in a notable increase in photocurrent density. mdpi.com
The creation of heterojunctions with other semiconductor materials is also a common strategy to improve charge separation. Composites of CuWO4 with materials like WO3 or cadmium sulfide (B99878) (CdS) have been investigated for their enhanced PEC performance. mdpi.comchemrxiv.org
Doping with other elements, such as fluorine or yttrium, has also been explored as a means to enhance the charge separation and PEC performance of CuWO4 photoanodes. mdpi.com
The specific solution chemistry and annealing conditions employed during the synthesis of CuWO4 films are also critical parameters that can significantly influence film quality, uniformity, and the oxidation states of the constituent copper and tungsten cations, ultimately impacting PEC performance. chemrxiv.org
Impact of Hydrogen Treatment on PEC Performance
Hydrogen treatment has been investigated as a post-synthesis method to further enhance the PEC performance of CuWO4 photoanodes. Annealing CuWO4 films in a hydrogen atmosphere can induce the formation of oxygen vacancies within the crystal lattice. This can lead to a significant increase in electron density and improve the kinetics of electron-hole separation. rsc.orgresearchgate.netnih.gov
Studies have demonstrated that hydrogen-treated CuWO4 nanoflake films exhibit enhanced photoactivity for the oxygen evolution reaction, with reported photocurrent densities among the highest observed for CuWO4 photoanodes. rsc.orgnih.gov This enhancement is attributed to the increased carrier concentration resulting from the formation of oxygen vacancies. researchgate.net
Photocatalytic Research
In addition to its applications in photoelectrochemical systems, copper tungstate has also shown significant potential as a photocatalyst for a variety of reactions. These include water splitting, carbon dioxide reduction, and the degradation of organic pollutants.
Catalytic Activity in Water Splitting and Carbon Dioxide Reduction
Research suggests that the specific crystal facets exposed on the surface of CuWO4 can play a vital role in its photocatalytic activity for both water splitting and carbon dioxide reduction. Theoretical studies utilizing density functional theory calculations have indicated that partially oxidized and reduced surfaces, such as the (110) and (011) facets, respectively, may be particularly active in these processes. nih.govacs.orgwhiterose.ac.uknih.gov
While CuWO4 shows promise for water splitting, its effectiveness in the photoreduction of carbon dioxide can be limited by the reduction potential of its conduction band. researchgate.net Nevertheless, ongoing research is exploring modifications and the formation of composite materials to enhance its activity for CO2 conversion. researchgate.net
Degradation of Organic Pollutants (e.g., Phenol, Tetracycline (B611298), Dyes)
This compound has demonstrated effectiveness as a photocatalyst for the degradation of various organic pollutants present in water. These pollutants include phenols, antibiotics such as tetracycline, and organic dyes. mdpi.comcolab.wsnih.govresearchgate.netdntb.gov.uamdpi.com This application is particularly relevant for addressing water contamination issues stemming from industrial effluents. colab.wsresearchgate.net
Studies have highlighted the photocatalytic activity of CuWO4 nanoparticles and composite materials under visible light irradiation for the degradation of dyes like methylene (B1212753) blue (MB) and methyl orange (MO). nih.gov The introduction of electron-capturing agents, such as hydrogen peroxide (H2O2), can further accelerate the degradation process. nih.gov
CuWO4-based composites have also shown promise in the degradation of pharmaceutical pollutants like propranolol (B1214883) hydrochloride. colab.wsresearchgate.net The efficiency of degradation is influenced by parameters including catalyst concentration, pH, and irradiation time. researchgate.netscirp.orgmdpi.com
For the degradation of tetracycline, CuWO4 materials calcined at specific temperatures have exhibited high visible light absorption and notable photocatalytic ability. researchgate.net Composites of CuWO4 with other materials, such as graphene oxide (GO) or strontium titanate (SrTiO3), have been developed to enhance the photocatalytic degradation efficiency of organic pollutants like dyes and phenol. scirp.orgmdpi.comscirp.orgresearchgate.net The improved performance observed in these composite materials is often attributed to enhanced charge separation and increased recombination time of charge carriers. mdpi.comscirp.orgresearchgate.net
The mechanism of photocatalytic degradation typically involves the generation of reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−). These highly reactive species then interact with and decompose the organic pollutants. mdpi.comresearchgate.net
Role of Surface Modification and Heterojunctions in Photocatalysis
Surface modification and the construction of heterojunctions are key strategies employed to enhance the photocatalytic performance of this compound. Coupling CuWO4 with other semiconductors with different redox energy levels can improve photocatalytic efficiency by enhancing charge carrier separation and increasing their lifetime mdpi.com. This approach can also enable the heterojunction system to respond to visible light mdpi.com.
For instance, forming heterojunctions between titania (TiO2) and copper oxides, including CuWO4, has been explored to enhance photocatalytic activity, particularly under visible light irradiation researchgate.netmdpi.com. The proper alignment of conduction and valence bands between the coupled semiconductors is crucial for creating an efficient heterojunction system mdpi.com. In such systems, charge transfers between the different materials can occur, leading to improved separation of photogenerated electron-hole pairs mdpi.comrsc.org. This separation is essential for reducing recombination and making more charge carriers available for surface redox reactions researchgate.netrsc.org.
Strategies like doping the parent photocatalyst, loading co-catalysts on the surface, and constructing heterojunctions are employed to achieve efficient charge space isolation and suppress the rapid recombination of photogenerated electron-hole pairs, thereby enhancing photocatalytic activity researchgate.net.
Gas Sensing Mechanisms and Devices
This compound is recognized as a promising material for chemiresistive gas sensors due to its chemical and thermal stability and the presence of active metal cations nanorh.commdpi.com. Chemiresistive sensors operate by detecting changes in the electrical resistance of a sensing material upon exposure to target gases nih.gov. The sensing mechanism involves the interaction of gas molecules with the surface of the semiconductor material, leading to a change in its electrical conductivity nih.govrsc.org. This interaction typically involves the adsorption of oxygen species on the semiconductor surface, followed by electron transfer, and then the reaction of the target gas with these adsorbed species nih.govrsc.org.
CuWO4 thin films have been investigated for monitoring gases such as nitric oxide (NO) canada.camyfisherstore.comcymitquimica.comsciopen.com. The sensing mechanism is based on surface interactions between the semiconductor surface states and the gas-phase analyte, which affects the material's electron transport properties canada.ca.
Chemiresistive Sensing of Gaseous Species (e.g., Nitric Oxide, Ozone, Hydrogen, Ammonia (B1221849), Carbon Monoxide)
This compound and CuWO4-based materials have demonstrated sensing capabilities for various gases.
Nitric Oxide (NO): CuWO4 thin films have shown promising results for NO sensing, exhibiting temperature-dependent detection mechanisms canada.ca. At different operating temperatures, the material can show opposite response patterns to NO exposure canada.ca. For example, at 300 °C, increasing NO concentration might increase resistance, while at 500 °C, it might decrease conductance canada.ca. CuWO4 films have shown satisfactory response reproducibility and stability for NO monitoring canada.ca.
Ozone (O3): CuWO4 nanoparticles prepared via a sonochemical route have been investigated as ozone gas sensors unesp.br. The annealing temperature of the nanoparticles can influence their ozone sensing properties, with higher annealing temperatures leading to enhanced performance unesp.br. CuWO4 has shown a low detection limit for ozone, around 15 ppb unesp.br.
Hydrogen (H2): this compound, particularly in combination with other materials like CuO and PdO, has been explored for hydrogen gas sensing mdpi.comresearchgate.netnih.gov. A three-layer system incorporating CuWO4, CuO, and PdO demonstrated enhanced sensitivity and reduced humidity interference for hydrogen detection at 150 °C mdpi.comresearchgate.netnih.gov. The formation of heterojunctions in such multilayer structures contributes to the improved sensing performance mdpi.comresearchgate.net.
Ammonia (NH3): While the provided search results mention ammonia as a gas that this compound powder can be utilized for sensing nanorh.com, specific detailed research findings on CuWO4's ammonia sensing mechanisms or performance were not prominently featured. However, metal oxides like CuO and ZnO are mentioned as prominent materials for ammonia sensing applications rsc.org.
Carbon Monoxide (CO): this compound powder is indicated as being suitable for sensing carbon monoxide nanorh.com. Some research involves copper oxide-decorated materials for room temperature CO sensing, highlighting the role of heterojunctions researchgate.net. While direct studies on pristine CuWO4 for CO sensing were not detailed in the provided snippets, the potential exists, likely involving similar chemiresistive mechanisms as for other gases.
Temperature-Dependent Sensing Characteristics
The operating temperature significantly influences the gas sensing performance of this compound. As observed in NO sensing, the detection mechanism and response pattern can be temperature-dependent canada.ca. Different temperatures can lead to varying surface interactions and reaction pathways between the sensing material and the target gas canada.ca. For some materials, increasing temperature can facilitate bond breaking or influence the dominance of certain sensing mechanisms nih.gov. The optimal working temperature for a CuWO4-based sensor can vary depending on the target gas and the specific material structure or composite nih.gov.
Strategies for Humidity Interference Mitigation in Gas Sensing
Humidity interference is a common challenge in metal oxide semiconductor gas sensors mdpi.comresearchgate.netnih.gov. Strategies to mitigate humidity interference in CuWO4-based gas sensors have been explored. For instance, in a three-layer PdO/CuWO4/CuO system for hydrogen sensing, the addition of a PdO layer resulted in a reduction in humidity interference mdpi.comresearchgate.netnih.gov. This reduction can be attributed to factors such as PdO favoring the adsorption of oxygen over hydroxyl groups and the formation of heterojunctions mdpi.com. Higher operating temperatures can also partly eliminate the humidity effect as hydroxyl groups on the surface desorb mdpi.com.
Room Temperature Gas Sensing
Achieving efficient gas sensing at room temperature is desirable for reducing power consumption and enabling portable devices bwise.kr. While many metal oxide semiconductor sensors typically require elevated operating temperatures nih.gov, research is being conducted on room temperature sensing using materials like copper oxide-decorated composites researchgate.net. One study mentioned a copper-ion-doped polyaniline/tungsten oxide nanocomposite exhibiting parts-per-billion level nitric oxide sensing at room temperature in dry nitrogen mdpi.comnih.govdntb.gov.ua. Although this involves a composite, it suggests that Cu and W oxides can be components in materials capable of room temperature gas detection. The potential for room temperature sensing with CuWO4 or its composites is an active area of research, often involving nanostructures and heterojunctions to enhance sensitivity and response at lower temperatures rsc.orgresearchgate.net.
Electrochemical Energy Storage and Sensing
This compound-based materials have shown considerable potential in electrochemical applications, leveraging their unique electrical and electrochemical characteristics. am-printing.com
Electrode Materials in Lithium-Ion and Sodium-Ion Batteries
The electrochemical properties of this compound make it a promising candidate for electrode materials in rechargeable batteries, including lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries. nanorh.comsciopen.com Research has explored the use of nano-sized CuWO₄ thin films as positive electrodes in rechargeable lithium batteries. researchgate.net These films, fabricated through methods like radio-frequency sputtering deposition, have demonstrated initial discharge capacities. For instance, an initial discharge capacity of 192 mAh/g was reported for a CuWO₄ film electrode with a LiClO₄ liquid electrolyte, and 210 mAh/g with a LiPON solid electrolyte in a liquid electrolyte system. researchgate.net An all-solid-state cell utilizing Li/LiPON/CuWO₄ layers exhibited a high-volume rate capacity of 145 μAh/cm²μm in the first discharge, demonstrating potential for overcoming electrochemical degradation observed in liquid electrolyte systems. researchgate.net The reversible reactivity of the (WO₄)²⁻ framework, alongside the extrusion and injection of Cu²⁺/Cu⁰, contributes to the capacity. researchgate.net
In the context of Na-ion batteries, transition metal tungstate-based nanomaterials, including this compound, are being investigated as electrode materials due to their abundant resources, low cost, and environmental compatibility. sciopen.com The larger ionic size of Na⁺ (1.02 Å) compared to Li⁺ (0.76 Å) presents considerations for structural stability and transport properties in electrode materials. rsc.org While specific detailed findings for CuWO₄ as a direct electrode material in Na-ion batteries were not extensively detailed in the search results, the broader category of transition metal tungstates is being explored for this application. sciopen.com Some research indicates that tungsten salts can be used as a doping modification in sodium-ion battery precursors to improve structural stability and electrochemical performance. wipo.int
Electrochemical Sensing of Chemical Species (e.g., 4-chlorophenol, Uric Acid)
This compound has been explored for its application in electrochemical sensing of various chemical species. nanorh.comresearchgate.net Its properties, such as good chemical stability, selectivity, and favorable current densities, make it suitable for sensor development. researchgate.net
Sensing of Uric Acid: CuWO₄ has been successfully employed in the electrochemical detection of uric acid (UA). figshare.comacs.org A disposable strip fabricated with this compound demonstrated rapid and real-time detection of uric acid. figshare.com Using techniques like differential pulse voltammetry (DPV) and amperometry, CuWO₄-modified electrodes showed a superior electrochemical oxidation peak current compared to bare electrodes. figshare.comacs.org These sensors exhibit wide linear ranges and low detection limits. figshare.comacs.org Studies have shown the effectiveness of CuWO₄-modified sensors for determining uric acid concentration in samples such as urine and bovine serum albumin, highlighting their stability and reproducibility. figshare.comacs.org
An example of performance data for a CuWO₄-modified sensor for uric acid detection using DPV is presented below, illustrating the linear relationship between uric acid concentration and oxidation peak current. acs.org
| Uric Acid Concentration (μM) | Oxidation Peak Current (μA) |
| 0.04 | Data not explicitly provided in snippets, but indicated to increase linearly |
| ... | ... |
| 179.3 | Data not explicitly provided in snippets, but indicated to increase linearly |
(Note: Specific current values for corresponding concentrations were not available in the provided search snippets to populate a complete data table, but the linear relationship was reported.) acs.org
Sensing of 4-chlorophenol: this compound nanoparticles have also been investigated for the electrochemical detection of 4-chlorophenol, an environmental pollutant. researchgate.netaip.orgaip.org Studies using cyclic voltammetry have demonstrated the electrochemical sensing behavior of CuWO₄ nanoparticles towards 4-chlorophenol. researchgate.netaip.orgaip.org This application leverages the material's electrochemical activity for the detection of organic pollutants. researchgate.netaip.org
Electrocatalytic Properties
This compound exhibits electrocatalytic properties, which are relevant in various electrochemical processes. nanorh.comsciopen.com While the search results did not provide extensive details specifically on the electrocatalytic mechanisms of CuWO₄ beyond its role in sensing and photoelectrochemical water oxidation researchgate.net, its use in these applications implies underlying electrocatalytic activity. Transition metal tungstates in general are recognized for their potential in electrocatalysis. sciopen.com
Optical and Optoelectronic Applications
This compound is a semiconductor with properties that make it suitable for various optical and optoelectronic applications. aip.org It has a direct bandgap typically around 2.4 eV. researchgate.net
Development in Detector, Laser, and Optical Sensor Technologies
CuWO₄ has potential technological applications in scintillators, detectors, laser hosts, and optical fibers. researchgate.netaip.org Its properties lend themselves to the development of detector technologies researchgate.netresearchgate.net, although specific details on CuWO₄-based detectors were not extensively provided in the search results.
In the context of lasers, while this compound itself is mentioned as a potential laser host material aip.org, copper/tungsten (Cu/W) metal-matrix composites are more commonly discussed in relation to laser technology, specifically as mounts and submounts for semiconductor laser diodes. laserfocusworld.comtorreyhillstech.comresearchgate.net These composites are used for their thermal dissipation properties and good thermal expansion match with laser bars, which is crucial for the performance and reliability of high-power diode lasers. laserfocusworld.comresearchgate.net Applications include medical, scientific, and fiberoptic communication networks. laserfocusworld.com Functionally graded Cu/W materials are designed to optimize thermal conductivity and reduce thermal expansion. laserfocusworld.com
This compound's semiconducting nature also makes it relevant for optical sensor applications. researchgate.netresearchgate.net Its use in photoelectrochemical processes, such as water oxidation, highlights its interaction with light, a key aspect for optical sensing. researchgate.netresearchgate.net
Electrochromic Device Applications
This compound powder is employed in the production of electrochromic devices. nanorh.com These devices can change their transparency or color in response to an applied electric voltage, offering energy-efficient solutions for light and heat control in applications like smart windows and mirrors. nanorh.com While tungsten oxide (WO₃) is a widely adopted material for electrochromic devices, research is exploring hybrid films incorporating WO₃ and copper for enhanced photoelectrochromic response and improved optical modulation. acs.org The inclusion of conductive copper in WO₃/Cu hybrid films facilitates rapid electron transfer, leading to superior photovoltaic performance and enhanced optical modulation compared to pristine WO₃ films. acs.org This suggests that this compound, containing both copper and tungsten oxides, could play a role in the development of advanced electrochromic or photoelectrochromic systems.
Infrared Shielding Applications
This compound has garnered attention in research for its potential applications in infrared (IR) shielding. nanorh.com This property is particularly valuable in fields where managing heat transfer through radiation is critical, such as aerospace, military, and energy-efficient windows for buildings and automobiles. nanorh.comsmm-g.com The ability of a material to absorb or reflect infrared light determines its effectiveness as an IR shield.
Research indicates that this compound exhibits significant photoabsorption in the near-infrared (NIR) region of the electromagnetic spectrum. researchgate.net This characteristic makes it a promising candidate for applications requiring blocking or attenuating NIR radiation. Studies investigating the optical properties of CuWO4 have shown that factors such as synthesis method and material morphology can influence its absorption characteristics. For instance, synthesized CuWO4 phosphors have demonstrated remarkable photoabsorption in the near-infrared region. researchgate.net
While specific detailed data tables focusing solely on the infrared shielding performance of CuWO4 were not extensively available in the immediate search results, the reported strong photoabsorption in the NIR region highlights its potential. The effectiveness of CuWO4 in IR shielding is intrinsically linked to its optical properties, particularly its band gap and how its electronic structure facilitates the absorption of photons in the infrared range. The valence band of CuWO4 is primarily influenced by contributions from O 2p-like states, while the conduction band minimum is mainly composed of W 5d-like states. researchgate.net The mixing of Cu 3d and O 2p orbitals contributes to the upward shift of the valence band, resulting in a smaller band gap compared to materials like WO3, which allows for more visible light absorption while also impacting NIR absorption. researchgate.net
Modifications and Composite Materials of Copper Tungstate
Doping Effects on Copper Tungstate (B81510) Properties
Doping involves introducing foreign atoms into the CuWO4 crystal lattice, which can alter its electronic band structure, introduce defects, and modify charge carrier dynamics. This, in turn, affects properties like light absorption, charge separation efficiency, and surface reactivity.
Transition Metal Doping (e.g., Co, Ni) in CuWO4 Structures
Introducing transition metals like Cobalt (Co) and Nickel (Ni) into the CuWO4 structure has been explored to improve its photocatalytic activity, particularly for hydrogen evolution and degradation of pollutants. Ni-doped CuWO4 nanocrystals supported on g-C3N4 nanocomposites have been synthesized to enhance photocatalytic efficiency. The Ni-CuWO4 nanoparticles were prepared by doping Ni²⁺ on wolframite (B13744602) CuWO4 crystals via a chemical precipitation method. rsc.orgresearchgate.net This composite showed a significantly elevated hydrogen generation rate compared to pristine g-C3N4 and Ni-CuWO4 alone, attributed to a larger surface area, limited band gap energy, and enhanced visible light harvesting capability, which reduces the recombination rate of photoinduced excitons. rsc.orgresearchgate.net
Cobalt doping in CuWO4 has also been investigated. While introducing Co into the wolframite structure can lead to detrimental recombination of photogenerated charge carriers, coupling Co-doped CuWO4 with other materials, such as manganese phosphate (B84403) (MnPO), can increase the photocurrent density. acs.org Another study on a cobalt-doped hydroxyapatite (B223615) with CuWO4 (Co-HAp@CuWO4) nanocomposite showed a significantly lower band gap compared to pure HAp, suggesting potential for enhanced photocatalytic activity. researchgate.net
Impact of Copper Doping on Tungsten Oxide (WO3) Photocatalysis and Electronic Structure
Doping tungsten oxide (WO3) with copper (Cu) has been shown to enhance its photocatalytic performance, particularly for the degradation of organic pollutants like tetracycline (B611298) and volatile organic compounds (VOCs). Cu dopants can create an intermediate band within the WO3 lattice, decreasing the band-gap energy and boosting electron-hole separation. researchgate.netbohrium.com This leads to the effective generation of electrons and holes for decomposition reactions under visible light excitation. researchgate.netbohrium.com
Studies have shown that there is an optimal Cu doping concentration for maximum efficiency. For instance, 3% mole Cu doping in WO3 showed high tetracycline decomposition efficiency. researchgate.net However, exceeding this limit can lead to the formation of CuO on the WO3 surface, hindering light absorption and decreasing the electron-hole separation rate. researchgate.net Cu doping can also influence the morphology and crystallinity of WO3, acting as nuclei for crystallization and inhibiting agglomeration at certain concentrations. researchgate.net
Cu-doped WO3 electrospun nanofibers prepared by a non-equivalent doping strategy showed enhanced photocatalytic oxidation of formaldehyde (B43269) and acetone. bohrium.com The Cu dopant substituting five-coordinated W atoms induced a strong dopant/matrix interaction and charge rearrangement, forming a localized electric field that triggers efficient photoexcited charge separation. bohrium.com Cu doping also promoted the production of ·OH radicals, further enhancing photodegradation. bohrium.com
The band gap energy of WO3 can be narrowed by Cu doping, as evidenced by UV-Vis diffuse reflectance spectroscopy. researchgate.netresearchgate.net For example, the band gap of Cu-doped WO3 was reported to be lower than that of pristine WO3. researchgate.net Surface copper doping on WO3 photoanodes has also been shown to significantly improve interface charge transfer efficiency and act as adsorption and activation sites, enhancing oxygen evolution reaction activity. aip.org
Effects of Tungsten Doping on Copper Oxide (CuO) Morphological and Electronic Properties
Tungsten (W) doping has been investigated as a method to modify the structural, morphological, and electronic properties of nanostructured copper oxide (CuO). Tungsten incorporation can influence the crystalline phase and morphology of CuO nanoparticles. nih.govplos.org Studies have shown that at a specific W content (e.g., 1 at.%), a pure Tenorite phase of CuO can be obtained, while higher W concentrations may lead to the presence of a WO3 secondary phase. nih.govplos.orgresearchgate.net
Tungsten doping can also affect the band gap energy of CuO. Research indicates that the band gap energy of CuO generally decreases with increasing W content, although the specific values depend on the doping concentration. nih.govplos.org For instance, the band gap decreased from 3.83 eV for undoped CuO to lower values for W-doped samples. nih.govplos.org
Morphologically, tungsten doping can influence the grain size and aggregation of CuO nanoparticles. nih.govplos.org It has been observed that tungsten incorporation can lead to a decrease in the size of CuO grains compared to undoped CuO. nih.govplos.org The structural parameters, including crystallite size and strain, are also affected by tungsten doping. plos.org
Noble Metal Decoration for Enhanced Performance (e.g., Palladium)
Noble metal decoration, such as with Palladium (Pd), is a strategy used to enhance the performance of metal oxides like CuWO4 and WO3, particularly in applications like gas sensing and photocatalysis. For instance, decorating a CuWO4/CuO system with palladium oxide (PdO) in the form of thin films and particles has been shown to reduce humidity interference in hydrogen gas sensing. mdpi.comnih.govresearchgate.net
Heterostructure and Composite Material Fabrication
Fabricating heterostructures and composite materials by combining CuWO4 with other semiconductors or materials is another effective approach to improve its functional properties. This often leverages the synergistic effects between the different components, such as enhanced charge separation and broader light absorption.
Formation of CuWO4/CuO Heterojunctions
The formation of heterojunctions between CuWO4 and Copper Oxide (CuO) has been widely explored, particularly for photocatalytic and photoelectrochemical applications. These heterojunctions can be formed using various methods, including hydrothermal synthesis and sputtering deposition. nih.govembrapa.br
The combination of n-type CuWO4 and p-type CuO can form a p-n heterojunction. nih.goviaea.org This configuration is beneficial for reducing the recombination of photogenerated charge carriers due to the built-in electric field at the interface, which facilitates efficient charge separation and transfer. nih.govembrapa.briaea.orgresearchgate.net
Studies on CuWO4/CuO heterostructures have shown enhanced visible light absorption and improved photocatalytic degradation of organic dyes compared to the individual components. embrapa.brresearchgate.net The optimal temperature during synthesis can be crucial for the formation of the desired CuO/CuWO4 heterostructure. researchgate.net Morphological analysis using techniques like FE-SEM and TEM can reveal the formation of these heterostructures, showing CuWO4 nanoparticles covering CuO polyhedral. embrapa.brresearchgate.net
The photoelectrochemical properties of CuWO4/CuO heterojunctions have also been investigated. iaea.org Thin films with p-CuO/n-CuWO4 junctions have been prepared, exhibiting both p-type and n-type behaviors and demonstrating a photoelectrochemical photocurrent switching effect. iaea.org The formation of microscopic heterojunctions in a CuWO4/CuO system prepared by reactive sputter deposition has been linked to higher sensitivity in hydrogen gas sensing compared to individual materials. nih.govresearchgate.net
Integration with Other Metal Oxides (e.g., SrTiO3, WO3)
The integration of copper tungstate with other metal oxides, such as strontium titanate (SrTiO3) and tungsten trioxide (WO3), has been explored to leverage the synergistic effects between the constituent materials.
Composites of CuWO4 and SrTiO3 have been synthesized, for instance, through hydrothermal co-crystallization. This method allows for the incorporation of CuWO4 into the SrTiO3 structure. Research indicates that CuWO4-modified SrTiO3 can exhibit higher photocatalytic activity compared to pure SrTiO3, particularly in the photo-oxidation of contaminants like phenol. mdpi.comresearchgate.netresearchgate.net The improved activity is attributed to an increased recombination time of charge carriers on the catalyst surface, leading to enhanced production of hydroxyl radicals. mdpi.comresearchgate.net During co-crystallization, the crystallization of SrTiO3 can influence that of CuWO4, potentially resulting in a composite crystal structure. researchgate.net The photocatalytic activity does not necessarily increase linearly with the CuWO4 content; an optimal concentration, such as 2.5 wt% nominal CuWO4 content (4.25 wt% measured content), has been found to yield the highest photoactivity under specific conditions. mdpi.comresearchgate.net
The formation of composites between WO3 and CuWO4 has also been investigated, particularly for photoelectrochemical applications like water oxidation. Porous WO3/CuWO4 composite thin films have been fabricated using methods like in situ conversion with a polymer templating strategy. mdpi.comscispace.com In this approach, a copper precursor is applied to a WO3 substrate and heat-treated, allowing the Cu²⁺ to react with WO3 to form CuWO4. mdpi.comscispace.com These WO3/CuWO4 composite films have demonstrated improved photoelectrochemical performance compared to single-phase WO3 or CuWO4 photoanodes. mdpi.comscispace.com The enhanced performance is linked to improved charge separation efficiency within the composite structure. mdpi.comscispace.com The band structures of WO3 and CuWO4 are well-matched, allowing for the formation of a heterojunction where photogenerated holes from the WO3 layer can transfer to the CuWO4 layer, enhancing charge separation. mdpi.comscispace.com WO3/CuWO4 composites can also be synthesized via co-precipitation, leading to nanocomposites with a narrower bandgap compared to pure WO3, which enhances visible-light absorption. researchgate.net
Development of Hybrid Nanocomposites (e.g., Cu2+/PANI/WO3, Zeolite 4A/WO3/CuO)
Hybrid nanocomposites incorporating this compound or related copper and tungsten oxides with other materials like polymers (e.g., polyaniline, PANI) and zeolites have been developed for various functional applications.
A copper-ion-doped polyaniline/tungsten oxide nanocomposite (Cu²⁺/PANI/WO3) has been explored for gas sensing applications. mdpi.com This type of nanocomposite can be synthesized by mixing a tungsten oxide gel with an aniline (B41778) precursor, followed by polymerization and the addition of a copper sulfate (B86663) solution. mdpi.com The resulting material can form a uniform and porous structure, with tungsten oxide and copper ions distributed within the PANI network. mdpi.com Such nanocomposites have shown high sensitivity and selectivity towards gases like nitric oxide (NO) at room temperature. mdpi.com The improved gas sensing performance in PANI-WO3 hybrids is attributed to the formation of p-n heterojunctions between p-type PANI and n-type WO3, increased specific surface area, and enhanced charge transport. acs.org While CuWO4 itself is not explicitly mentioned as a component in the Cu²⁺/PANI/WO3 example provided by the search results, the inclusion of copper ions and tungsten oxide within a PANI matrix highlights the potential for similar hybrid structures involving this compound. Composites of polyaniline and this compound (CuWO4@PANI) have also been synthesized, for example, via single-step polymerization on electrode surfaces for electrochemical sensing applications. researchgate.netresearchgate.net These nanocomposites have shown potential for detecting substances like quercetin. researchgate.netresearchgate.net
Nanocomposites involving tungsten oxide (WO3) and copper oxide (CuO) supported on Zeolite 4A have been investigated for catalytic applications, such as the degradation of organic dyes. scispace.comresearchgate.net These composite catalyst systems have demonstrated effectiveness in degrading dyes like methyl orange and indigo (B80030) carmine. scispace.comresearchgate.net The performance of such a catalyst, like Zeolite 4A/WO3/CuO, can remain high even after multiple cycles of reuse, indicating structural stability and effective catalytic activity. researchgate.net While the search results specifically mention WO3 and CuO with Zeolite 4A, this demonstrates the feasibility and application of composites involving tungsten and copper oxides with zeolite structures, suggesting potential for similar composites incorporating this compound.
Fabrication of Tungstate-Based Composites with Other Elements/Compounds (e.g., La27W5O55.5-δ with NiO and CuO)
Tungstate-based composites involving copper, nickel, and lanthanum tungstates have been developed, particularly for applications requiring specific transport properties, such as hydrogen separation membranes.
Composites of La27W5O55.5–δ with nickel(II) oxide (NiO) and copper(II) oxide (CuO) have been synthesized. chimicatechnoacta.ruchimicatechnoacta.ruresearchgate.netsciprofiles.comresearchgate.netsciprofiles.com These composites are being explored as potential triple-conductive materials for hydrogen separation membranes. chimicatechnoacta.ruchimicatechnoacta.rusciprofiles.comsciprofiles.com The synthesis can be achieved through methods like mechanical activation followed by sintering. chimicatechnoacta.ruchimicatechnoacta.ruresearchgate.netsciprofiles.comsciprofiles.com Structural analysis of these composites indicates the presence of phases such as LaNi0.8W0.2O3–δ, NiO, and CuO, alongside the distorted double fluorite structure of La27W5O55.5–δ. chimicatechnoacta.ruchimicatechnoacta.ruresearchgate.netsciprofiles.comresearchgate.netsciprofiles.com While La27W5O55.5–δ itself exhibits protonic conductivity, the inclusion of NiO and CuO in the composite can influence oxygen transport properties. chimicatechnoacta.ruchimicatechnoacta.ruresearchgate.netsciprofiles.com Studies have shown that oxygen mobility can decline in these composites, potentially due to the lower oxygen mobility of the LaNi0.8W0.2O3–δ phase and diffusion being hindered by NiO and CuO nanoparticles. chimicatechnoacta.ruchimicatechnoacta.ruresearchgate.netsciprofiles.com However, reduction followed by reoxidation of the composites can lead to increased oxygen diffusivity, possibly by partially unblocking fast diffusion pathways. chimicatechnoacta.ruchimicatechnoacta.ruresearchgate.netsciprofiles.com
Concluding Remarks and Future Research Directions
Summary of Current Research Paradigms
Current research on copper tungstate (B81510) is primarily focused on harnessing its potential in photocatalytic and photoelectrochemical applications, particularly for water splitting and the degradation of organic pollutants. researchgate.netmdpi.comnih.govunesp.brchemrxiv.orgucl.ac.uk Significant effort is directed towards understanding and optimizing its electronic structure and surface properties to enhance charge separation and transfer efficiency. acs.orgresearchgate.netnih.gov Studies involve the synthesis of CuWO4 with various morphologies, including nanoparticles and thin films, using methods like hydrothermal synthesis, sonochemistry, electrodeposition, and chemical vapor deposition. cambridge.orgnih.govunesp.brucl.ac.uk Research findings indicate that the synthesis method and post-deposition treatments, such as annealing conditions, critically influence the material's structural, morphological, and photoelectrochemical performance. cambridge.orgunesp.brchemrxiv.org For instance, the presence of water during synthesis has been found vital for achieving high-performance photoanodes, potentially due to improved complexation of precursors. chemrxiv.orgchemrxiv.org Detailed investigations using techniques like X-ray diffraction, Raman spectroscopy, and electron microscopy are employed to characterize the synthesized materials. tandfonline.comnih.govunesp.br Furthermore, theoretical studies utilizing density functional theory (DFT) are contributing to a deeper understanding of CuWO4's electronic band structure, optical properties, and surface redox behavior. acs.orgresearchgate.netnih.gov These theoretical insights complement experimental efforts aimed at improving catalytic activity and charge carrier dynamics. acs.orgresearchgate.netnih.gov Beyond photocatalysis, CuWO4 is also being explored for applications in lithium-ion batteries and gas sensors, leveraging its diverse properties. researchgate.netmdpi.comucl.ac.uk
Challenges and Opportunities in Copper Tungstate Research
Despite the progress, several challenges remain in advancing this compound research. A key challenge in photoelectrochemical applications is the relatively low efficiency, often limited by high charge carrier recombination rates and large charge transfer resistances at the semiconductor-electrolyte interface. researchgate.netcambridge.orgbohrium.com While CuWO4 shows promising stability, enhancing its long-term performance under operational conditions is an ongoing area of investigation. ucl.ac.uk Achieving precise control over the synthesis of CuWO4 nanostructures with desired morphologies and exposed facets for optimized catalytic activity remains a challenge. The presence of mid-gap states and high electron effective mass can also limit efficiency in certain applications. researchgate.net
These challenges, however, present significant opportunities for future research. Opportunities lie in developing novel synthesis routes that allow for better control over crystallinity, particle size, and surface area, which can lead to improved performance. Exploring doping strategies with various metals or non-metals offers a pathway to tune the electronic structure, enhance conductivity, and reduce charge recombination. mdpi.com The formation of heterojunctions and nanocomposites with other materials, such as graphene oxide or metal-organic frameworks (MOFs), has shown promise in improving charge separation and increasing catalytic activity. mdpi.comnih.govbohrium.com Further theoretical studies can provide crucial guidance for designing new CuWO4-based materials with tailored properties. acs.orgresearchgate.netnih.gov Investigating the redox behavior of specific CuWO4 surfaces under different environmental conditions is also an opportunity to optimize its performance in catalytic processes like water splitting and CO2 reduction. acs.orgnih.gov
Emerging Trends and Prospective Applications
Emerging trends in this compound research include the increasing focus on developing highly efficient photoanodes for solar water splitting. mdpi.comchemrxiv.orgchemrxiv.org The exploration of CuWO4 in tandem systems with other semiconductors is gaining traction to maximize light absorption and improve charge separation. mdpi.com Research is also moving towards understanding and utilizing the unique properties of CuWO4 at the nanoscale, with studies on nanoparticles and thin films showing enhanced performance compared to bulk material. unesp.brucl.ac.uk The potential for CuWO4 in photocatalytic CO2 reduction is an exciting prospective application, contributing to carbon capture and utilization efforts. nih.gov
Prospective applications extend beyond energy conversion and environmental remediation. The use of CuWO4 in advanced sensor technologies, particularly for gas sensing, is an area with potential for growth. mdpi.comucl.ac.uk Its incorporation into hybrid materials for various catalytic processes is also a promising direction. The fundamental understanding gained from current research paradigms is expected to unlock new applications for this compound in diverse fields, driven by the ability to engineer its properties at the nanoscale and integrate it into complex functional systems.
Q & A
Basic Research Questions
Q. What are the common synthesis methods for copper tungstate (CuWO₄) in academic research, and how do they influence material properties?
- Methodological Answer : CuWO₄ is synthesized via co-precipitation (mixing metal salts in aqueous solutions) , ultrasonic spray pyrolysis (atomizing precursors into nano-droplets for uniform film deposition) , and solid-state calcination (heating stoichiometric mixtures of WO₃ and CuO followed by H₂ reduction) . Each method impacts crystallinity, particle size, and morphology. For instance, ultrasonic spray pyrolysis produces dense, homogeneous films ideal for photoelectrochemical studies, while calcination yields powders suitable for catalytic applications .
Q. Which characterization techniques are essential for confirming the phase purity and structure of CuWO₄?
- Methodological Answer : X-ray diffraction (XRD) and Raman spectroscopy are critical for verifying the triclinic crystal structure (space group P 1) and phase purity . Extended X-ray absorption fine structure (EXAFS) spectroscopy at Cu K-edge (~8,979 eV) and W L₃-edge (~10,207 eV) provides atom-specific insights into local coordination environments, particularly for distorted CuO₆ and WO₆ octahedra .
Q. What are the key challenges in synthesizing phase-pure CuWO₄, and how can they be mitigated?
- Methodological Answer : Maintaining stoichiometric control between Cu and W precursors is crucial. Excess Cu or W leads to secondary phases like CuO or WO₃, detectable via XRD. Precise pH control during co-precipitation and calcination at 600–800°C in air ensures phase purity .
Advanced Research Questions
Q. How can researchers address contradictions in EXAFS data interpretation for CuWO₄'s distorted octahedral sites?
- Methodological Answer : Reverse Monte Carlo (RMC) simulations combined with EXAFS data resolve ambiguities caused by overlapping contributions from Cu-O and W-O bonds. RMC iteratively adjusts atomic positions in a 4×4×4 supercell (768 atoms) to minimize discrepancies between experimental and simulated spectra, accounting for static disorder and thermal effects .
Q. Why is simultaneous analysis of Cu K-edge and W L₃-edge EXAFS critical for understanding CuWO₄'s structure?
- Methodological Answer : Single-edge analysis fails to disentangle distortions in both CuO₆ and WO₆ octahedra. For example, W L₃-edge EXAFS alone cannot resolve Cu-O bond lengths. Combined analysis via RMC reveals distinct bond distances: Cu-O equatorial bonds (~1.97 Å) and axial bonds (~2.35 Å), and W-O bonds (1.7 Å, 2.1 Å, 2.3 Å) .
Q. How do temperature variations affect the local structure of CuWO₄, and what experimental approaches capture these changes?
- Methodological Answer : Temperature-dependent EXAFS (10–300 K) with RMC simulations quantifies thermal disorder. The mean square relative displacement (MSRD) factor for Cu-O axial bonds increases with temperature, indicating weaker interactions, while equatorial bonds remain stable due to stronger Jahn-Teller distortions .
Q. What role do multi-scattering effects play in EXAFS analysis of CuWO₄, and how are they computationally modeled?
- Methodological Answer : Multi-scattering (MS) contributions dominate at distances >3 Å (e.g., W-O-Cu/W-O-W chains). The FEFF8 code calculates MS paths up to 4th order in RMC simulations, enabling accurate modeling of the Fourier transform (FT) peaks at ~3.3 Å .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
